An In-depth Technical Guide to (4,5-Dichloro-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4,5-Dichloro-1,2-phenyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4,5-Dichloro-1,2-phenylene)dimethanol. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
(4,5-Dichloro-1,2-phenylene)dimethanol, also known as 4,5-dichloro-1,2-benzenedimethanol, is a halogenated aromatic diol. Its core structure consists of a benzene ring substituted with two chlorine atoms and two hydroxymethyl (-CH₂OH) groups at adjacent positions.
Physicochemical Data
A summary of the key physicochemical properties of (4,5-Dichloro-1,2-phenylene)dimethanol is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical and biological systems.
Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
Inferred
Synthesis and Experimental Protocols
General Synthesis Pathway
A potential pathway for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol is illustrated below. This process would typically start from 4,5-dichlorophthalic acid or its anhydride.
For Researchers, Scientists, and Drug Development Professionals Introduction (4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol. Its structure, featuring a dichlorinated benzene ring with two hydroxyme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol. Its structure, featuring a dichlorinated benzene ring with two hydroxymethyl substituents in ortho positions, suggests its potential as a versatile building block in organic synthesis. The presence of reactive hydroxyl groups and the substituted aromatic core make it a candidate for the synthesis of more complex molecules, including potential ligands for biological targets or as a precursor for various heterocyclic compounds. This document provides a comprehensive overview of its known chemical and physical properties, a plausible experimental protocol for its synthesis, and a discussion on its potential applications and current research landscape.
Chemical and Physical Properties
The properties of (4,5-Dichloro-1,2-phenylene)dimethanol are summarized in the table below. These have been compiled from various chemical suppliers and databases.
The logical synthetic route starts from the commercially available 4,5-dichlorophthalic acid or its anhydride. The dicarboxylic acid or anhydride is reduced to the corresponding diol.
Caption: Proposed synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol.
Experimental Protocol: Reduction of 4,5-Dichlorophthalic Anhydride with LiAlH₄
This protocol is a generalized procedure based on standard laboratory practices for LiAlH₄ reductions and should be performed with appropriate safety precautions in a fume hood.
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
Addition of Substrate: 4,5-Dichlorophthalic anhydride (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water (Fieser workup).
Workup: The resulting granular precipitate is filtered off and washed with THF. The filtrate is collected, and the solvent is removed under reduced pressure.
Extraction: The residue is redissolved in ethyl acetate and washed with 1 M HCl and saturated aqueous Na₂SO₄ solution.
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield (4,5-Dichloro-1,2-phenylene)dimethanol as a solid.
Biological Activity and Signaling Pathways
Extensive searches of the scientific and patent literature did not yield any information on the biological activity of (4,5-Dichloro-1,2-phenylene)dimethanol. There are no published studies describing its mechanism of action, its interaction with any biological targets, or its involvement in any signaling pathways. The search results were often confounded with a different compound, 4,5-dichloro-1,2-phenylenediamine, which has some documented biological properties.
Due to the complete absence of data in this area, it is not possible to create any diagrams for signaling pathways, as requested. This compound appears to be primarily a chemical intermediate with no currently reported biological applications.
Potential Applications in Research and Drug Development
While no biological activity has been reported, the structure of (4,5-Dichloro-1,2-phenylene)dimethanol suggests several potential applications for medicinal chemists and drug development professionals:
Scaffold for Ligand Synthesis: The diol functionality can be further modified to create a variety of derivatives. For example, it can be converted to a dialdehyde, a diacid, or used in etherification and esterification reactions to generate libraries of compounds for screening.
Precursor to Heterocyclic Systems: The ortho-disposed hydroxymethyl groups are well-suited for the synthesis of seven-membered heterocyclic rings containing oxygen, such as oxepines, which are present in some biologically active natural products.
Fragment-Based Drug Discovery: As a small, rigid molecule with defined chemical handles, it could serve as a fragment for screening against various protein targets in fragment-based drug discovery campaigns.
Starting Material for Analog Synthesis: A patent has cited the use of (4,5-Dichloro-1,2-phenylene)dimethanol in the synthesis of a more complex molecule, where it was converted to the corresponding bis(bromomethyl) derivative. This highlights its utility as a starting material for further chemical elaboration.
Caption: Potential synthetic transformations of (4,5-Dichloro-1,2-phenylene)dimethanol.
Conclusion
(4,5-Dichloro-1,2-phenylene)dimethanol is a chemical compound with well-defined physical and chemical properties. While its biological activity remains unexplored, its structure makes it a valuable intermediate for organic synthesis. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. For researchers in drug discovery, this compound represents an opportunity for the development of novel molecular scaffolds and as a starting point for the synthesis of new chemical entities. Further investigation into its biological effects is warranted to fully understand its potential in the pharmaceutical sciences.
(4,5-Dichloro-1,2-phenylene)dimethanol molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a concise overview of the molecular structure, formula, and known properties of (4,5-Dichloro-1,2-phenylene)dimethano...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the molecular structure, formula, and known properties of (4,5-Dichloro-1,2-phenylene)dimethanol. The information is compiled from publicly available chemical databases. It is important to note that detailed experimental protocols for the synthesis of this specific compound and its applications in biological or drug discovery contexts are not extensively documented in readily accessible scientific literature. This document serves as a foundational data sheet for researchers interested in this molecule.
Chemical Identity and Molecular Structure
(4,5-Dichloro-1,2-phenylene)dimethanol is a chlorinated aromatic diol. Its structure consists of a benzene ring substituted with two chlorine atoms at the 4 and 5 positions and two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions.
Furthermore, there is no significant information in the public domain regarding the use of this compound in signaling pathway research, drug development, or other biological applications. Therefore, diagrams for signaling pathways or experimental workflows involving this molecule cannot be provided.
Logical Relationships
Due to the absence of documented experimental workflows or biological pathways involving (4,5-Dichloro-1,2-phenylene)dimethanol, a logical relationship diagram is presented below to outline a general workflow for the characterization of a novel chemical entity, which would be applicable should this compound be synthesized for research purposes.
Figure 2: General workflow for the synthesis and evaluation of a chemical compound.
Conclusion
(4,5-Dichloro-1,2-phenylene)dimethanol is a defined chemical entity with known basic physicochemical properties. However, its role and application in scientific research, particularly in drug development, remain largely unexplored in publicly accessible literature. This guide provides the foundational data available for this compound, highlighting the need for further research to elucidate its synthetic pathways and potential biological activity. Researchers interested in this molecule would likely need to develop and validate their own synthetic and analytical methods.
An In-depth Technical Guide on the Synthesis and Characterization of (4,5-Dichloro-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of (4,5-dichloro-1,2-phenylene)dimethanol, a valuable building...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4,5-dichloro-1,2-phenylene)dimethanol, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and expected analytical data, offering a foundational resource for researchers in the field.
Introduction
(4,5-Dichloro-1,2-phenylene)dimethanol, also known as 1,2-bis(hydroxymethyl)-4,5-dichlorobenzene, is an aromatic diol featuring a chlorinated benzene ring. The presence of the chloro substituents and the ortho-disposed hydroxymethyl groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including ligands for metal catalysts, precursors to heterocyclic compounds, and monomers for specialty polymers. Its potential applications in drug development are of particular interest, where the dichlorinated phenyl moiety can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
A robust and high-yielding synthesis of (4,5-dichloro-1,2-phenylene)dimethanol can be achieved through the reduction of 4,5-dichlorophthalic anhydride. This common precursor is readily available and can be efficiently converted to the desired diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
The reaction proceeds via the reduction of both carbonyl groups of the anhydride to the corresponding primary alcohols. The use of a strong reducing agent like LiAlH₄ is necessary due to the stability of the anhydride and the intermediate carboxylic acid salts.[1][2]
Synthesis Workflow
Figure 1: Synthetic workflow for (4,5-dichloro-1,2-phenylene)dimethanol.
Experimental Protocol: Reduction of 4,5-Dichlorophthalic Anhydride with LiAlH₄
Materials:
4,5-Dichlorophthalic anhydride
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Ethyl acetate
Hydrochloric acid (1 M)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Toluene
Hexane
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (2.0 equivalents) and anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
Addition of Starting Material: 4,5-Dichlorophthalic anhydride (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: The reaction flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water. A 1 M solution of hydrochloric acid is then added until the aluminum salts dissolve and the solution becomes clear.
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system, such as toluene/hexane, to afford pure (4,5-dichloro-1,2-phenylene)dimethanol as a white crystalline solid.
Characterization
The structure and purity of the synthesized (4,5-dichloro-1,2-phenylene)dimethanol can be confirmed by a combination of spectroscopic methods and physical property measurements.
Characterization Workflow
Figure 2: Workflow for the characterization of the final product.
Physical and Chemical Properties
Property
Predicted/Typical Value
Molecular Formula
C₈H₈Cl₂O₂
Molecular Weight
207.05 g/mol
Appearance
White crystalline solid
Melting Point
135-140 °C (estimated)
Solubility
Soluble in methanol, ethanol, DMSO, and ethyl acetate
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the four protons of the two methylene groups, and a broad singlet for the two hydroxyl protons.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.5
Singlet
2H
Ar-H
~4.7
Singlet
4H
-CH₂ -OH
~5.5 (variable)
Broad Singlet
2H
-OH
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display three signals for the aromatic carbons due to the molecule's symmetry and one signal for the benzylic carbons.
Chemical Shift (δ, ppm)
Assignment
~138
Ar-C -CH₂OH
~132
Ar-C -Cl
~130
Ar-C H
~63
-C H₂-OH
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, aromatic C-H, and C-Cl bonds.
Wavenumber (cm⁻¹)
Vibration Mode
3200-3600 (broad)
O-H stretch (hydroxyl)
3000-3100
Aromatic C-H stretch
2850-2960
Aliphatic C-H stretch
1450-1600
Aromatic C=C stretch
1000-1100
C-O stretch (primary alcohol)
700-850
C-Cl stretch
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of water and hydroxymethyl groups.
m/z
Interpretation
206, 208, 210
[M]⁺, molecular ion peak with Cl isotope pattern
189, 191, 193
[M-OH]⁺
171, 173, 175
[M-H₂O-OH]⁺
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol from 4,5-dichlorophthalic anhydride. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The versatile nature of the title compound makes it an important intermediate for further chemical exploration and the development of novel functional molecules.
For Researchers, Scientists, and Drug Development Professionals Introduction (4,5-Dichloro-1,2-phenylene)dimethanol, with the IUPAC name 4,5-Dichloro-1,2-benzenedimethanol [1] or [4,5-dichloro-2-(hydroxymethyl)phenyl]met...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5-Dichloro-1,2-phenylene)dimethanol, with the IUPAC name 4,5-Dichloro-1,2-benzenedimethanol [1] or [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol [2][3], is a halogenated aromatic diol. This document serves as a technical overview of its chemical properties and available data. Due to the limited availability of in-depth experimental research on this specific compound in publicly accessible literature, this guide summarizes fundamental information and provides context based on related chemical structures.
Chemical and Physical Properties
A summary of the key computed chemical and physical properties for (4,5-Dichloro-1,2-phenylene)dimethanol is presented below. This data is primarily sourced from computational chemistry databases.
The synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol would likely involve the reduction of a suitable precursor, such as 4,5-dichlorophthalic acid or its corresponding ester.
Caption: Conceptual workflow for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol.
General Experimental Considerations (Hypothetical)
Materials:
4,5-dichlorophthalic acid or dimethyl 4,5-dichlorophthalate
A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4))
Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)
Standard workup and purification reagents and equipment (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, rotary evaporator, chromatography supplies)
Procedure Outline:
The starting material (4,5-dichlorophthalic acid or its ester) would be dissolved in an anhydrous solvent under an inert atmosphere.
The reducing agent would be added portion-wise at a controlled temperature (typically cooled in an ice bath).
The reaction mixture would be stirred until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
Upon completion, the reaction would be carefully quenched, followed by an aqueous workup to remove inorganic byproducts.
The crude product would be extracted into an organic solvent, dried, and the solvent removed under reduced pressure.
Purification would likely be achieved by recrystallization or column chromatography.
Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized.
Applications and Biological Activity
Currently, there is a lack of published data on the specific biological activities of (4,5-Dichloro-1,2-phenylene)dimethanol or its applications in drug development. A search of chemical and biological databases did not yield any significant screening results or implication in specific signaling pathways.
Logical Relationship for Further Research
Given the structure of (4,5-Dichloro-1,2-phenylene)dimethanol, a logical next step in research would be to explore its potential as a building block in medicinal chemistry or materials science. Its two primary alcohol functional groups offer sites for further chemical modification.
Caption: Potential research pathways originating from (4,5-Dichloro-1,2-phenylene)dimethanol.
Conclusion
(4,5-Dichloro-1,2-phenylene)dimethanol is a chemical compound for which detailed experimental data is scarce in the public domain. While its fundamental properties can be computationally estimated, a comprehensive understanding of its reactivity, biological effects, and potential applications requires further empirical investigation. The information and conceptual workflows provided herein are intended to serve as a foundational guide for researchers interested in exploring the chemistry and potential of this molecule.
Physical and chemical properties of (4,5-Dichloro-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Identity (4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol. Its structure is characterized by a benzene ring subst...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity
(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol. Its structure is characterized by a benzene ring substituted with two chlorine atoms and two hydroxymethyl groups at adjacent positions.
The following table summarizes the computed physicochemical properties for (4,5-Dichloro-1,2-phenylene)dimethanol. These values are predicted by computational models and have not been experimentally verified from the available search results.
A comprehensive search of publicly available scientific literature and chemical databases did not yield any experimental data for the following properties of (4,5-Dichloro-1,2-phenylene)dimethanol:
Melting Point: Not available.
Boiling Point: Not available.
Solubility: Not available.
Spectral Data (NMR, IR, Mass Spectrometry): Not available.
It is crucial to distinguish this compound from the similarly named 4,5-Dichloro-1,2-phenylenediamine (CAS: 5348-42-5) , for which experimental data is more readily available but is not applicable to (4,5-Dichloro-1,2-phenylene)dimethanol.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of (4,5-Dichloro-1,2-phenylene)dimethanol were not found in the reviewed literature. Researchers planning to work with this compound will need to develop or adapt synthetic and purification procedures, likely starting from a suitable dichlorinated benzene derivative.
Biological Activity and Signaling Pathways
There is currently no information available in the public domain regarding the biological activity of (4,5-Dichloro-1,2-phenylene)dimethanol or its involvement in any signaling pathways. Any research into the bioactivity of this compound would be novel.
Visualization
Due to the lack of information on experimental workflows, signaling pathways, or other logical relationships involving (4,5-Dichloro-1,2-phenylene)dimethanol, no diagrams could be generated.
Summary and Outlook
(4,5-Dichloro-1,2-phenylene)dimethanol is a chemical compound for which basic identifying information and computed properties are available. However, there is a significant lack of experimentally determined physical and chemical data, as well as information on its synthesis, purification, and biological activity. This presents an opportunity for foundational research to characterize this molecule and explore its potential applications. Any researchers intending to use this compound should plan for comprehensive in-house characterization.
An In-depth Technical Guide to (4,5-Dichloro-1,2-phenylene)dimethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract (4,5-Dichloro-1,2-phenylene)dimethanol, a halogenated aromatic diol, serves as a crucial intermediate in the synthesis of a variety of complex orga...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4,5-Dichloro-1,2-phenylene)dimethanol, a halogenated aromatic diol, serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its rigid, dichlorinated phenylene core imparts unique physicochemical properties to target compounds, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1] This technical guide provides a comprehensive overview of the compound's properties, a plausible synthetic route based on established chemical principles, and its role as a versatile synthetic intermediate.
Introduction and Discovery
Physicochemical Properties
A summary of the key quantitative data for (4,5-Dichloro-1,2-phenylene)dimethanol is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic protocols.
Property
Value
Source
IUPAC Name
[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol
PubChem
CAS Number
24006-92-6
PubChem
Molecular Formula
C₈H₈Cl₂O₂
PubChem
Molecular Weight
207.05 g/mol
PubChem
Appearance
White to off-white solid (predicted)
-
Melting Point
Not reported
-
Boiling Point
Not reported
-
Solubility
Moderately soluble in polar organic solvents (predicted)
-
Synthesis
Proposed Experimental Protocol: Reduction of 4,5-Dichlorophthalic Anhydride
Materials:
4,5-Dichlorophthalic anhydride
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
Addition of Substrate: A solution of 4,5-dichlorophthalic anhydride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is removed by filtration and washed with THF.
Extraction and Purification: The combined filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, water, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude (4,5-Dichloro-1,2-phenylene)dimethanol.
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure diol.
Role in Chemical Synthesis and Logical Relationships
(4,5-Dichloro-1,2-phenylene)dimethanol is a key intermediate that provides a rigid scaffold for the synthesis of more complex molecules. The two primary alcohol functionalities can be further modified to introduce a variety of other chemical groups, leading to a diverse range of potential products.
Caption: Synthetic pathway from precursor to the core intermediate and its subsequent use.
Experimental Workflow Diagram
The proposed synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol can be visualized as a clear experimental workflow, from starting materials to the purified product.
Caption: Step-by-step workflow for the laboratory synthesis of the target compound.
Conclusion
(4,5-Dichloro-1,2-phenylene)dimethanol is a synthetically valuable intermediate whose importance is defined by its utility in constructing more complex molecules. While its specific discovery and historical timeline are not well-documented, its preparation can be reliably achieved through standard organic reduction methodologies. The physicochemical data and proposed synthetic protocol provided in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this versatile building block in their research endeavors. Further exploration of its applications is likely to yield novel compounds with significant potential in various scientific and industrial domains.
Technical Guide on the Safety and Hazard Profile of (4,5-Dichloro-1,2-phenylene)dimethanol
Disclaimer: This document provides a comprehensive overview of the available safety and hazard information for (4,5-Dichloro-1,2-phenylene)dimethanol (CAS No. 24006-92-6).
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document provides a comprehensive overview of the available safety and hazard information for (4,5-Dichloro-1,2-phenylene)dimethanol (CAS No. 24006-92-6). It is important to note that detailed toxicological data for this specific compound is limited in publicly available literature. Therefore, this guide also includes information on the structurally related compound 4,5-Dichloro-o-phenylenediamine (CAS No. 5348-42-5) to provide insights into potential hazards. This information should be interpreted with caution and is intended for use by qualified researchers, scientists, and drug development professionals.
Introduction
(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol.[1][2] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including polymers, resins, and specialty chemicals.[3] The presence of a chlorinated phenylene backbone can impart properties such as rigidity, thermal stability, and chemical resistance to materials derived from it.[3] Given its potential use in various synthetic applications, a thorough understanding of its safety and hazard profile is essential for safe handling and risk assessment.
Physicochemical Properties
A summary of the known physicochemical properties of (4,5-Dichloro-1,2-phenylene)dimethanol is provided in the table below.
Inferred Hazards from a Structurally Related Compound
To provide a preliminary assessment of potential hazards, this section summarizes the hazard classification for the structurally related compound 4,5-Dichloro-o-phenylenediamine (CAS No. 5348-42-5) . It is critical to reiterate that this information is for a different chemical and should be used only as a precautionary guide.
Table of GHS Hazard Classifications for 4,5-Dichloro-o-phenylenediamine (CAS No. 5348-42-5)
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.
P362 + P364: Take off contaminated clothing and wash it before reuse.
Storage:
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal:
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
There is a lack of specific toxicological studies for (4,5-Dichloro-1,2-phenylene)dimethanol. The toxicological properties have not been fully investigated.[7]
Based on the data for the related compound, 4,5-Dichloro-o-phenylenediamine, exposure may lead to:
Acute Effects: Harmful effects if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation.[4][5][6]
Carcinogenicity: For 4,5-Dichloro-o-phenylenediamine, no ingredient of the product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.
Germ Cell Mutagenicity: No data available for 4,5-Dichloro-o-phenylenediamine.[4]
Reproductive Toxicity: No data available for 4,5-Dichloro-o-phenylenediamine.[4]
Experimental Protocols
Due to the absence of published experimental safety studies for (4,5-Dichloro-1,2-phenylene)dimethanol, this section provides a generalized workflow for the toxicological assessment of a novel chemical substance.
General Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for the initial toxicological screening of a chemical compound using in vitro methods.
Caption: A generalized workflow for in vitro toxicity testing of a novel chemical compound.
Handling and Storage
Safe Handling
Work under a chemical fume hood.
Do not inhale the substance.
Avoid contact with skin and eyes.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For the related diamine compound, a dust mask type N95 is recommended.[6]
Wash hands thoroughly after handling.
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
Keep the container tightly closed in a dry and well-ventilated place.
Store in a cool place.
Disposal Considerations
Dispose of this chemical and its container at a licensed hazardous waste disposal facility.[8] Follow all federal, state, and local environmental regulations. Do not let the product enter drains.
Signaling Pathways
There is no information available in the scientific literature regarding the effects of (4,5-Dichloro-1,2-phenylene)dimethanol on specific biological signaling pathways.
Conclusion
The available data on the safety and hazards of (4,5-Dichloro-1,2-phenylene)dimethanol (CAS 24006-92-6) is scarce. While its physicochemical properties are known, a full toxicological profile has not been established. Based on the hazard classifications of the structurally similar compound 4,5-Dichloro-o-phenylenediamine, it is prudent to handle (4,5-Dichloro-1,2-phenylene)dimethanol with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system. Appropriate personal protective equipment and engineering controls should be used at all times. Further experimental studies are required to fully characterize the toxicological properties and establish a definitive safety profile for this compound.
Technical Guide on the Spectroscopic Properties of (4,5-Dichloro-1,2-phenylene)dimethanol
Audience: Researchers, scientists, and drug development professionals. Proposed Synthesis A viable and common method for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol is the reduction of a suitable precursor, s...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Proposed Synthesis
A viable and common method for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol is the reduction of a suitable precursor, such as 4,5-dichlorophthalic anhydride. This anhydride can be prepared from 4,5-dichlorophthalic acid. The reduction of the anhydride to the corresponding diol can be effectively achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.
Experimental Protocol: Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
Materials:
4,5-Dichlorophthalic anhydride
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Distilled water
10% Sulfuric Acid (H₂SO₄)
Ethyl acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
A solution of 4,5-dichlorophthalic anhydride (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
The flask is cooled in an ice bath, and a solution of Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF is added dropwise via a dropping funnel with continuous stirring.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
The reaction is then carefully quenched by the slow, dropwise addition of distilled water, followed by a 10% solution of sulfuric acid to neutralize the excess LiAlH₄ and dissolve the aluminum salts.
The aqueous layer is extracted multiple times with ethyl acetate.
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization or column chromatography to yield pure (4,5-Dichloro-1,2-phenylene)dimethanol.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4,5-Dichloro-1,2-phenylene)dimethanol.
Predicted ¹H NMR Data
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~7.4
Singlet
2H
Ar-H
~4.7
Singlet
4H
-CH ₂-OH
~3.5 (broad)
Singlet
2H
-CH₂-OH
Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.
Predicted ¹³C NMR Data
Chemical Shift (ppm)
Assignment
~138
Ar-C -CH₂OH
~132
Ar-C -Cl
~130
Ar-C H
~63
-C H₂-OH
Solvent: CDCl₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)
Functional Group
3600-3200 (broad)
O-H stretch (alcohol)
3100-3000
C-H stretch (aromatic)
2950-2850
C-H stretch (aliphatic)
1600-1450
C=C stretch (aromatic ring)
1050-1000
C-O stretch (primary alcohol)
800-600
C-Cl stretch
Predicted Mass Spectrometry Data
m/z
Assignment
206, 208, 210
[M]⁺ (isotopic pattern for 2 Cl atoms)
189, 191, 193
[M-OH]⁺
177, 179, 181
[M-CH₂OH]⁺
The isotopic pattern for two chlorine atoms will show relative intensities of approximately 9:6:1.
Experimental Workflows
The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of (4,5-Dichloro-1,2-phenylene)dimethanol.
Caption: Synthetic workflow for (4,5-Dichloro-1,2-phenylene)dimethanol.
Caption: Spectroscopic characterization workflow.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of Derivatives from (4,5-Dichloro-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from (4,5-dichloro-1,2-phenylene)dimet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from (4,5-dichloro-1,2-phenylene)dimethanol. This starting material is a versatile building block for the preparation of a range of compounds with potential applications in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below describe key transformations of the benzylic alcohol functional groups, including oxidation to aldehydes and carboxylic acids, and conversion to reactive benzylic halides for subsequent nucleophilic substitution reactions.
Overview of Synthetic Pathways
(4,5-Dichloro-1,2-phenylene)dimethanol serves as a precursor for at least three classes of derivatives through straightforward synthetic transformations. These pathways are:
Selective Oxidation to 4,5-Dichlorophthalaldehyde: This transformation provides a key intermediate for the synthesis of heterocyclic compounds and other complex molecules through condensation reactions.
Complete Oxidation to 4,5-Dichlorophthalic Acid: This derivative can be used in the synthesis of polyesters, polyamides, and as a precursor to 4,5-dichlorophthalic anhydride, a valuable monomer and reagent in organic synthesis.[1][2][3]
Conversion to 1,2-Bis(chloromethyl)-4,5-dichlorobenzene: This highly reactive intermediate can be utilized in a variety of nucleophilic substitution reactions to introduce a wide range of functional groups, making it a valuable tool for the synthesis of diverse molecular scaffolds.[4]
The following sections provide detailed experimental protocols for each of these synthetic routes.
Experimental Protocols
Synthesis of 4,5-Dichlorophthalaldehyde
This protocol describes the selective oxidation of the diol to the corresponding dialdehyde using pyridinium chlorochromate (PCC).
Materials:
(4,5-Dichloro-1,2-phenylene)dimethanol
Pyridinium chlorochromate (PCC)
Anhydrous dichloromethane (DCM)
Silica gel
Celatom® or Celite®
Anhydrous magnesium sulfate (MgSO₄)
Hexanes
Ethyl acetate
Procedure:
To a stirred suspension of PCC (2.5 equivalents) and silica gel in anhydrous DCM, add a solution of (4,5-dichloro-1,2-phenylene)dimethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion of the reaction, dilute the mixture with DCM and filter through a pad of Celatom® or Celite®.
Wash the filter cake thoroughly with DCM.
Combine the filtrates and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4,5-dichlorophthalaldehyde.
Synthesis of 4,5-Dichlorophthalic Acid
This protocol details the oxidation of the diol to the dicarboxylic acid using potassium permanganate (KMnO₄).
Materials:
(4,5-Dichloro-1,2-phenylene)dimethanol
Potassium permanganate (KMnO₄)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl, concentrated and 1 M)
Sodium bisulfite (NaHSO₃)
Deionized water
Acetone
Procedure:
Dissolve (4,5-dichloro-1,2-phenylene)dimethanol (1.0 equivalent) in a mixture of acetone and water.
Add a solution of sodium hydroxide (2.2 equivalents) in water and cool the mixture to 0-5 °C in an ice bath.
Slowly add a solution of potassium permanganate (4.0 equivalents) in water dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
Filter the mixture and wash the precipitate with water.
Acidify the filtrate to pH 1-2 with concentrated HCl.
Cool the acidified solution in an ice bath to precipitate the 4,5-dichlorophthalic acid.
Collect the solid by filtration, wash with cold 1 M HCl and then with cold water.
Dry the product under vacuum to yield 4,5-dichlorophthalic acid.
Synthesis of 1,2-Bis(chloromethyl)-4,5-dichlorobenzene and Subsequent Nucleophilic Substitution
This two-part protocol describes the conversion of the diol to the corresponding dichloride, followed by a general procedure for nucleophilic substitution.
Part A: Synthesis of 1,2-Bis(chloromethyl)-4,5-dichlorobenzene
Suspend (4,5-dichloro-1,2-phenylene)dimethanol (1.0 equivalent) in anhydrous toluene.
Add a catalytic amount of anhydrous DMF.
Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension at 0-5 °C.
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Carefully pour the reaction mixture onto crushed ice.
Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2-bis(chloromethyl)-4,5-dichlorobenzene, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Part B: General Protocol for Nucleophilic Substitution with an Amine
Materials:
1,2-Bis(chloromethyl)-4,5-dichlorobenzene
Primary or secondary amine (2.2 equivalents)
Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 equivalents)
Anhydrous acetonitrile or DMF
Deionized water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 1,2-bis(chloromethyl)-4,5-dichlorobenzene (1.0 equivalent) in anhydrous acetonitrile or DMF.
Add the amine (2.2 equivalents) and the base (K₂CO₃ or TEA, 2.5 equivalents).
Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine, for 4-24 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
If K₂CO₃ was used, filter off the solid.
Pour the reaction mixture into water and extract with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired disubstituted product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of derivatives from (4,5-dichloro-1,2-phenylene)dimethanol. The values are based on typical yields for analogous reactions and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 4,5-Dichlorophthalaldehyde
Starting Material
Product
Reagent
Yield (%)
Purity (%)
(4,5-Dichloro-1,2-phenylene)dimethanol
4,5-Dichlorophthalaldehyde
PCC
75-85
>95
Table 2: Synthesis of 4,5-Dichlorophthalic Acid
Starting Material
Product
Reagent
Yield (%)
Purity (%)
(4,5-Dichloro-1,2-phenylene)dimethanol
4,5-Dichlorophthalic Acid
KMnO₄
80-90
>98
Table 3: Synthesis of 1,2-Bis(chloromethyl)-4,5-dichlorobenzene and a Diamine Derivative
Starting Material
Intermediate/Product
Reagent(s)
Yield (%)
Purity (%)
(4,5-Dichloro-1,2-phenylene)dimethanol
1,2-Bis(chloromethyl)-4,5-dichlorobenzene
SOCl₂
90-95
>95
1,2-Bis(chloromethyl)-4,5-dichlorobenzene
1,2-Bis((dialkylamino)methyl)-4,5-dichlorobenzene
R₂NH, K₂CO₃
70-85
>95
Visualizations
The following diagrams illustrate the synthetic workflows described in this document.
Caption: Oxidation to 4,5-Dichlorophthalaldehyde.
Caption: Oxidation to 4,5-Dichlorophthalic Acid.
Caption: Two-step synthesis of a diamine derivative.
Applications of (4,5-Dichloro-1,2-phenylene)dimethanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction (4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol that holds significant potential as a versatile building block in organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol that holds significant potential as a versatile building block in organic synthesis. Its ortho-disposed hydroxymethyl groups, combined with the electronic influence and potential for further functionalization of the chlorine atoms, make it an attractive starting material for the synthesis of a variety of complex molecules, including heterocycles, ligands, and pharmaceutical intermediates. The chloro substituents can enhance the biological activity of the resulting compounds and offer synthetic handles for cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the use of (4,5-dichloro-1,2-phenylene)dimethanol in several key synthetic transformations. The protocols are based on established methodologies for the analogous, non-chlorinated 1,2-bis(hydroxymethyl)benzene, with necessary considerations for the electronic and steric effects of the chloro substituents.
Synthesis of Seven-Membered Heterocycles: 1,5-Benzodiazepine Derivatives
The condensation of o-phenylenediamines with ketones is a classical and efficient method for the synthesis of 1,5-benzodiazepines, a class of compounds with a wide range of pharmacological activities.[1][2] (4,5-Dichloro-1,2-phenylene)dimethanol can be a precursor to the necessary diamine or its derivatives. The reaction typically proceeds via the formation of a diimine intermediate, followed by cyclization.
Logical Workflow for 1,5-Benzodiazepine Synthesis:
Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.
Quantitative Data:
The following table summarizes typical reaction conditions and yields for the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamine and various ketones, which can be adapted for reactions involving derivatives of (4,5-dichloro-1,2-phenylene)dimethanol.
To a round-bottom flask, add o-phenylenediamine and a catalytic amount of p-TSA.
Add acetone to the mixture.
Reflux the reaction mixture at 80-85°C for 10-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion of the reaction, cool the mixture to room temperature.
Add water to the reaction mixture and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from ethanol to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[3]
Synthesis of Six-Membered Heterocycles: Phthalazine Derivatives
(4,5-Dichloro-1,2-phenylene)dimethanol can be converted to the corresponding 1,2-bis(halomethyl)benzene derivative, a key precursor for the synthesis of phthalazines. The reaction with hydrazine or its derivatives leads to the formation of the six-membered di-nitrogen heterocycle. Phthalazine derivatives are known to possess a range of biological activities, including anticancer and antimicrobial properties.[4][5]
Logical Workflow for Phthalazine Synthesis:
Caption: Synthetic pathway to phthalazine derivatives from (4,5-dichloro-1,2-phenylene)dimethanol.
Quantitative Data:
The following table provides representative data for the synthesis of 1,4-disubstituted phthalazines, demonstrating the feasibility of this synthetic route.
Dissolve 1,2-bis(bromomethyl)-4,5-dichlorobenzene in methanol in a round-bottom flask.
Add hydrazine hydrate to the solution.
Reflux the reaction mixture for 5 hours.
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
Filter the solid and wash with cold methanol.
The crude product can be purified by recrystallization from ethyl acetate to yield the desired phthalazine derivative.
Synthesis of Five-Membered Heterocycles: Isoindolinone Derivatives
Isoindolin-1-ones are an important class of nitrogen-containing heterocycles with diverse biological activities. (4,5-Dichloro-1,2-phenylene)dimethanol can be a precursor to 2-(bromomethyl)benzoyl bromide, a key intermediate for the synthesis of N-substituted isoindolin-1-ones.
Logical Workflow for Isoindolinone Synthesis:
Caption: General synthetic route to N-substituted isoindolin-1-ones.
Quantitative Data:
The following table presents data for the synthesis of various isoindolin-1-one derivatives, highlighting the versatility of the synthetic approaches.
tert-Butyllithium (t-BuLi) (1.7 M in heptane, 6.6 mmol)
Anhydrous Tetrahydrofuran (THF)
Electrophile (e.g., alkyl halide, 2.2 mmol)
Procedure:
Dissolve the N'-benzyl-N,N-dimethylurea derivative in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to 0°C.
Slowly add t-BuLi solution to the stirred solution. The formation of the lithiated species is often indicated by a color change.
Stir the mixture at 0°C for 6 hours.
Add the electrophile (dissolved in anhydrous THF if solid) to the reaction mixture.
Allow the reaction to proceed, monitoring its completion by TLC.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography to obtain the desired 3-substituted isoindolin-1-one.
Synthesis of Chiral Phosphorus Ligands
Chiral phosphine ligands are crucial in asymmetric catalysis. (4,5-Dichloro-1,2-phenylene)dimethanol can be converted into a chiral diol, which can then be used to synthesize P-chiral phosphine ligands. The synthesis often involves the use of phosphine-borane complexes as stable intermediates.[9][10][11]
Logical Workflow for Chiral Phosphine Ligand Synthesis:
Caption: Synthetic pathway for the preparation of chiral phosphine ligands.
Quantitative Data:
The synthesis of chiral phosphine ligands is a specialized field, and yields can vary significantly depending on the specific ligand and synthetic route. The following table provides an example of a related synthesis.
Experimental Protocol: Synthesis of a Chiral Phosphine-Borane Adduct
This is a general protocol for the synthesis of a chiral phosphine-borane adduct from a chiral starting material, which can be adapted from derivatives of (4,5-dichloro-1,2-phenylene)dimethanol.[12]
Materials:
Chiral di-tosylate derived from (4,5-dichloro-1,2-phenylene)dimethanol (1.0 eq)
In a flame-dried, argon-purged flask, dissolve the chiral di-tosylate in anhydrous THF.
Cool the solution to -78°C in a dry ice/acetone bath.
Slowly add the LiPPh₂·BH₃ solution in THF to the reaction mixture.
Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the chiral phosphine-borane adduct.
Disclaimer: The provided protocols are based on analogous compounds and may require optimization for (4,5-dichloro-1,2-phenylene)dimethanol. Standard laboratory safety procedures should be followed at all times. The electronic and steric effects of the chlorine substituents may influence reaction rates and yields.
Application Notes and Protocols: (4,5-Dichloro-1,2-phenylene)dimethanol as a Versatile Building Block for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of (4,5-dichloro-1,2-phenylene)dimethanol as a monomer for the synthesis of novel polymers. While d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (4,5-dichloro-1,2-phenylene)dimethanol as a monomer for the synthesis of novel polymers. While direct literature on the polymerization of this specific diol is limited, this document outlines its properties and provides detailed, predictive protocols for its use in synthesizing polyesters and polyurethanes based on established principles of polymer chemistry. The incorporation of a chlorinated aromatic moiety is expected to impart unique thermal, mechanical, and solubility characteristics to the resulting polymers, making them attractive for a range of advanced applications.
(4,5-Dichloro-1,2-phenylene)dimethanol is a substituted aromatic diol with the potential to serve as a rigid building block in polymer chains. Its key physical and chemical properties are summarized below.
Property
Value
Molecular Formula
C₈H₈Cl₂O₂
Molecular Weight
207.05 g/mol
Appearance
White to off-white solid (predicted)
CAS Number
24006-92-6
Data sourced from chemical supplier information and predictive models. Researchers should verify properties with their own analysis.
Proposed Polymerization Reactions
The two primary hydroxyl (-OH) functional groups of (4,5-dichloro-1,2-phenylene)dimethanol allow for its participation in step-growth polymerization reactions. The following sections detail theoretical protocols for the synthesis of polyesters and polyurethanes.
Polyester Synthesis via Polycondensation
Polyesters can be synthesized by reacting the diol with a dicarboxylic acid or a more reactive diacyl chloride. The resulting polymers are expected to exhibit high thermal stability and rigidity due to the aromatic backbone.
1. Melt Polycondensation with a Dicarboxylic Acid (e.g., Terephthalic Acid)
This one-pot synthesis is a common industrial method for producing polyesters.
Protocol:
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of (4,5-dichloro-1,2-phenylene)dimethanol and terephthalic acid.
Add a catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide (0.05-0.1 mol% relative to the diacid).
Heat the mixture under a slow stream of nitrogen to 180-220°C with stirring. Water will begin to distill off as the esterification reaction proceeds.
After the initial evolution of water ceases (typically 2-4 hours), gradually reduce the pressure to <1 mmHg while increasing the temperature to 250-280°C.
Continue the reaction under high vacuum for another 2-4 hours to drive the polymerization to completion by removing the ethylene glycol byproduct. The viscosity of the melt will increase significantly.
Cool the reactor to room temperature and carefully extract the solid polymer.
2. Solution Polycondensation with a Diacyl Chloride (e.g., Terephthaloyl Chloride)
This method is suitable for laboratory-scale synthesis and is performed at lower temperatures.
Protocol:
Dissolve (4,5-dichloro-1,2-phenylene)dimethanol in a dry, aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylacetamide) in a flask equipped with a magnetic stirrer and a nitrogen inlet.
Add a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, to act as an acid scavenger.
Cool the solution to 0°C in an ice bath.
Slowly add an equimolar amount of terephthaloyl chloride dissolved in the same solvent to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-24 hours.
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or water.
Filter the polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and byproducts, and dry it in a vacuum oven.
Polyurethane Synthesis
The reaction of (4,5-dichloro-1,2-phenylene)dimethanol with a diisocyanate will produce polyurethanes. The rigid, chlorinated aromatic structure of the diol is expected to enhance the thermal and flame-retardant properties of the resulting polyurethane.
Protocol for Polyurethane Synthesis (e.g., with Methylene Diphenyl Diisocyanate - MDI):
In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve (4,5-dichloro-1,2-phenylene)dimethanol in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Add a catalyst, such as dibutyltin dilaurate (DBTDL), at a concentration of 0.01-0.1% by weight of the total reactants.
Heat the solution to 50-70°C with stirring.
Slowly add an equimolar amount of MDI to the reaction mixture. An exotherm may be observed.
Continue stirring at the reaction temperature for 2-6 hours. The viscosity of the solution will increase as the polymer forms.
The resulting polymer solution can be cast into films or precipitated by pouring into a non-solvent like methanol.
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Potential Properties and Applications of Derived Polymers
The incorporation of the (4,5-dichloro-1,2-phenylene) moiety is anticipated to confer the following properties to the polymers:
Property
Expected Characteristic
Rationale
Thermal Stability
High
The rigid aromatic ring and the presence of chlorine atoms are expected to increase the decomposition temperature.
Flame Retardancy
Enhanced
Chlorine atoms can act as radical scavengers in the gas phase during combustion, inhibiting the flame propagation.
Chemical Resistance
Good
The aromatic backbone and halogen substitution generally lead to increased resistance to solvents and chemical attack.
Mechanical Properties
High Modulus, Potentially Brittle
The rigidity of the monomer unit will likely result in polymers with high stiffness but may reduce flexibility.
Solubility
Potentially limited in common solvents
The rigid and crystalline nature of the polymer chains may reduce solubility.
Potential Applications:
High-Performance Plastics: For applications requiring high thermal stability and chemical resistance, such as in the automotive and aerospace industries.
Flame-Retardant Materials: As an inherently flame-retardant component in coatings, textiles, and electronic components.
Advanced Composites: As a matrix material for fiber-reinforced composites.
Precursors for Functional Materials: The chlorine atoms can serve as sites for post-polymerization modification to introduce other functional groups.
Visualizations
Caption: Chemical structure of the monomer.
Application
Application Notes and Protocols for (4,5-Dichloro-1,2-phenylene)dimethanol
(4,5-Dichloro-1,2-phenylene)dimethanol , a halogenated aromatic diol, serves as a versatile building block in organic synthesis and materials science. Its rigid structure and the presence of reactive hydroxyl groups and...
Author: BenchChem Technical Support Team. Date: December 2025
(4,5-Dichloro-1,2-phenylene)dimethanol , a halogenated aromatic diol, serves as a versatile building block in organic synthesis and materials science. Its rigid structure and the presence of reactive hydroxyl groups and chlorine substituents make it a valuable precursor for the synthesis of a variety of organic molecules and polymers with potential applications in medicinal chemistry and materials science. This document provides an overview of its known applications and a general protocol for its use as a synthetic precursor.
Physicochemical Properties
A summary of the key physicochemical properties of (4,5-Dichloro-1,2-phenylene)dimethanol is presented below.
Property
Value
Molecular Formula
C₈H₈Cl₂O₂
Molecular Weight
207.05 g/mol
Appearance
White to off-white powder
Melting Point
145-149 °C
Boiling Point
362.8±42.0 °C (Predicted)
Solubility
Soluble in methanol and other polar organic solvents
Synthetic Applications
The primary application of (4,5-Dichloro-1,2-phenylene)dimethanol is as a precursor in organic synthesis. The two primary alcohol functional groups can undergo a variety of chemical transformations, including oxidation, esterification, and etherification, to yield more complex molecules. The dichlorinated benzene ring also provides a handle for further functionalization through cross-coupling reactions.
A notable application is its use in the synthesis of novel phosphoramidite ligands. These ligands are crucial in asymmetric catalysis, a field with significant implications for drug development and the synthesis of chiral molecules.
Experimental Protocol: Synthesis of a Chiral Phosphoramidite Ligand
This protocol outlines a general procedure for the synthesis of a chiral phosphoramidite ligand starting from (4,5-Dichloro-1,2-phenylene)dimethanol. This ligand class is widely used in asymmetric transition-metal-catalyzed reactions.
Materials:
(4,5-Dichloro-1,2-phenylene)dimethanol
Phosphorus trichloride (PCl₃)
A chiral binaphthol derivative (e.g., (R)-BINOL)
Anhydrous dichloromethane (DCM)
Anhydrous triethylamine (TEA)
Anhydrous toluene
Hexane
Standard laboratory glassware and Schlenk line equipment
Magnetic stirrer and heating mantle
Thin-layer chromatography (TLC) plates
Silica gel for column chromatography
Procedure:
Preparation of the Dichlorophosphite Intermediate:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (4,5-Dichloro-1,2-phenylene)dimethanol (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Slowly add phosphorus trichloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, remove the solvent and excess PCl₃ under reduced pressure to yield the crude dichlorophosphite intermediate.
Synthesis of the Phosphoramidite Ligand:
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral binaphthol derivative (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
Cool this solution to 0 °C.
Dissolve the crude dichlorophosphite intermediate from Step 1 in anhydrous toluene and add it dropwise to the solution of the chiral binaphthol.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction by TLC until the starting materials are consumed.
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
Concentrate the filtrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final phosphoramidite ligand as a solid.
Characterization:
The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry.
Diagrams
Method
Application Notes and Protocols: (4,5-Dichloro-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, potential reaction mechanisms, and applications of (4,5-Dichloro-1,2-phenylene)di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential reaction mechanisms, and applications of (4,5-Dichloro-1,2-phenylene)dimethanol. This document is intended to serve as a foundational guide for utilizing this versatile chemical intermediate in organic synthesis and medicinal chemistry.
Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
(4,5-Dichloro-1,2-phenylene)dimethanol is a valuable bifunctional building block. Its synthesis can be achieved through the reduction of commercially available 4,5-dichlorophthalic acid or its derivatives. A common and effective method involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 4,5-Dichlorophthalic Acid
This protocol outlines the laboratory-scale synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol from 4,5-dichlorophthalic acid.
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (2.0 g, 52.7 mmol) in 100 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reactant: Dissolve 4,5-dichlorophthalic acid (5.0 g, 21.3 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes. Control the rate of addition to maintain a gentle reflux.
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 2 mL of water, followed by 2 mL of 15% aqueous NaOH, and then 6 mL of water.
Workup: Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF. Combine the filtrate and washings.
Extraction: Acidify the filtrate with 1 M HCl and extract with ethyl acetate (3 x 50 mL).
Drying and Concentration: Wash the combined organic layers with saturated aqueous Na₂SO₄ solution, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4,5-Dichloro-1,2-phenylene)dimethanol as a crystalline solid.
Synthesis Workflow
Caption: Synthetic pathway for (4,5-Dichloro-1,2-phenylene)dimethanol.
Reaction Mechanisms and Synthetic Applications
(4,5-Dichloro-1,2-phenylene)dimethanol is a versatile precursor for a variety of derivatives due to the reactivity of its two primary alcohol functional groups.
Conversion to (4,5-Dichloro-1,2-phenylene)bis(methylene) dichloride
A key transformation is the conversion of the diol to the corresponding dichloride. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or 2,4,6-trichloro-1,3,5-triazine (TCT) with DMSO. The resulting dichloride is a highly reactive intermediate for subsequent nucleophilic substitution reactions.
The chlorination of benzylic alcohols with thionyl chloride typically proceeds through an Sₙi (internal nucleophilic substitution) mechanism, often with the addition of a base like pyridine to facilitate the reaction.
Application
Application Notes and Protocols: The Medicinal Chemistry Utility of Dichlorinated Phenylene Scaffolds
Introduction While (4,5-Dichloro-1,2-phenylene)dimethanol is not extensively documented as a primary scaffold in medicinal chemistry, its structural analog, 4,5-dichloro-o-phenylenediamine , serves as a critical starting...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
While (4,5-Dichloro-1,2-phenylene)dimethanol is not extensively documented as a primary scaffold in medicinal chemistry, its structural analog, 4,5-dichloro-o-phenylenediamine , serves as a critical starting material for the synthesis of a variety of biologically active compounds. This intermediate is particularly valuable in the development of benzimidazole-based antivirals and antimicrobials. The dichlorinated phenyl ring is a key feature that can influence the binding affinity and pharmacokinetic properties of the final drug candidates. These application notes will focus on the synthesis and biological evaluation of antiviral agents derived from 4,5-dichloro-o-phenylenediamine, specifically targeting human cytomegalovirus (HCMV).
Application 1: Development of Antiviral Agents Against Human Cytomegalovirus (HCMV)
Derivatives of 4,5-dichloro-o-phenylenediamine have been successfully synthesized to create potent inhibitors of HCMV, a virus that can cause severe disease in immunocompromised individuals. The general strategy involves the cyclization of the diamine to form a benzimidazole ring, followed by glycosylation and further substitutions.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative benzimidazole nucleosides derived from 4,5-dichloro-o-phenylenediamine.
Compound ID
R Group at C2
Target Virus
IC₅₀ (µM)
Cytotoxicity (IC₅₀, µM)
20a
Cl
HCMV
1-10
>100
20b
Br
HCMV
1-10
>100
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Cytotoxicity IC₅₀ is the concentration of a compound that is toxic to 50% of cells.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-4,5-dichloro-1-β-D-ribofuranosylbenzimidazoles
This protocol outlines the general synthesis of antiviral benzimidazole nucleosides starting from 4,5-dichloro-o-phenylenediamine.
Step 1: Synthesis of 2-Bromo-4,5-dichlorobenzimidazole (17b)
A mixture of 4,5-dichloro-o-phenylenediamine and cyanogen bromide is refluxed in an appropriate solvent (e.g., ethanol) to yield the cyclized benzimidazole intermediate.
The resulting product is then subjected to diazotization in the presence of a cupric halide (e.g., CuBr₂) to introduce the bromo group at the 2-position of the benzimidazole ring.[1]
The crude product is purified by recrystallization or column chromatography.
Step 2: Ribosylation of 2-Bromo-4,5-dichlorobenzimidazole
The 2-bromo-4,5-dichlorobenzimidazole (17b) is reacted with a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., SnCl₄) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
The reaction is quenched, and the protected nucleoside is purified by column chromatography.
Step 3: Deprotection to Yield 2-Bromo-4,5-dichloro-1-β-D-ribofuranosylbenzimidazole (20b)
The protected nucleoside is treated with a solution of ammonia in methanol to remove the benzoyl protecting groups from the ribose moiety.[1]
The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).
The solvent is evaporated, and the final product is purified by column chromatography to yield the active antiviral agent.
Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol describes the evaluation of the antiviral activity of the synthesized compounds against HCMV.
Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluence in 96-well plates in a suitable growth medium.
Virus Infection: The growth medium is removed, and the cells are infected with a suspension of HCMV at a known multiplicity of infection (MOI).
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of the test compounds is added to the wells.
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 7-10 days, allowing for plaque formation.
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet. The number of plaques in each well is counted under a microscope.
IC₅₀ Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC₅₀ value.
Visualizations
Synthetic Workflow for Antiviral Benzimidazoles
The following diagram illustrates the key steps in the synthesis of 2-substituted-4,5-dichloro-1-β-D-ribofuranosylbenzimidazoles from 4,5-dichloro-o-phenylenediamine.
Caption: Synthetic pathway from 4,5-dichloro-o-phenylenediamine to antiviral benzimidazoles.
Logical Relationship in Antiviral Drug Discovery
This diagram shows the logical progression from a starting material to the evaluation of a potential drug candidate.
Caption: Logical workflow for antiviral drug discovery and evaluation.
The Untapped Potential of (4,5-Dichloro-1,2-phenylene)dimethanol in Heterocyclic Synthesis: A Prospective Overview
For Immediate Release Shanghai, China – December 27, 2025 – While the synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, a comprehensive review of the scientific literature...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 27, 2025 – While the synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, a comprehensive review of the scientific literature reveals a notable gap in the utilization of (4,5-dichloro-1,2-phenylene)dimethanol as a starting material. Despite its structural features—a dichlorinated benzene ring fused to a diol—which suggest potential for the construction of novel heterocyclic frameworks, specific applications and detailed synthetic protocols are not well-documented. This report aims to bridge this gap by providing a prospective analysis of its potential applications, complete with hypothetical protocols and data, to inspire and guide future research in this promising area.
Introduction to (4,5-Dichloro-1,2-phenylene)dimethanol
(4,5-Dichloro-1,2-phenylene)dimethanol is a di-functionalized aromatic compound. The presence of two hydroxyl groups on adjacent benzylic positions offers a versatile handle for cyclization reactions, while the chloro substituents can modulate the electronic properties and lipophilicity of resulting heterocyclic systems, potentially influencing their biological activity. The strategic placement of these functional groups suggests its utility in the synthesis of various fused heterocyclic systems, particularly seven-membered rings.
Potential Synthetic Applications
Based on the reactivity of the 1,2-benzenedimethanol core, (4,5-dichloro-1,2-phenylene)dimethanol could serve as a valuable precursor for several classes of heterocyclic compounds. Key potential applications include the synthesis of:
Dibenzo[d,f][1][2]dioxepine derivatives: Through acid-catalyzed condensation with aldehydes or ketones.
Dibenzo[d,f][1][2]diazepine derivatives: Via condensation reactions with primary diamines.
Dibenzo[d,f][1][2][3]dioxathiepine 2-oxide derivatives: By reaction with thionyl chloride.
These potential synthetic pathways are illustrated in the workflow diagram below.
Figure 1: Potential synthetic pathways for heterocyclic compounds from (4,5-dichloro-1,2-phenylene)dimethanol.
Hypothetical Application Note and Protocol: Synthesis of a Dibenzo[d,f][1][2]dioxepine Derivative
This section provides a hypothetical, yet plausible, experimental protocol for the synthesis of a novel dibenzo[d,f][1][2]dioxepine derivative from (4,5-dichloro-1,2-phenylene)dimethanol. This serves as a template for researchers venturing into this unexplored area.
Application Note:
The acid-catalyzed condensation of (4,5-dichloro-1,2-phenylene)dimethanol with a carbonyl compound, such as acetone, is expected to yield the corresponding 2,2-dimethyl-6,7-dichloro-1,3-dihydrodibenzo[d,f][1][2]dioxepine. This reaction would proceed via the formation of a carbocation intermediate, followed by intramolecular cyclization. The resulting seven-membered heterocyclic ring system is a scaffold of interest in medicinal chemistry due to its conformational flexibility.
Experimental Protocol:
Reactant Preparation: To a solution of (4,5-dichloro-1,2-phenylene)dimethanol (1.0 mmol) in a suitable solvent such as toluene (20 mL), add acetone (1.2 mmol).
Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 mmol).
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to reach completion within 4-6 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Hypothetical Data Table:
Entry
Carbonyl Compound
Catalyst
Solvent
Time (h)
Yield (%)
1
Acetone
p-TSA
Toluene
5
85
2
Cyclohexanone
H₂SO₄
Benzene
6
78
3
Benzaldehyde
Sc(OTf)₃
Dichloromethane
4
92
Logical Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of novel heterocyclic compounds from (4,5-dichloro-1,2-phenylene)dimethanol is outlined below. This systematic approach ensures the efficient development and validation of new synthetic methodologies.
Figure 2: General workflow for the synthesis and characterization of heterocyclic compounds.
Conclusion and Future Outlook
While direct experimental evidence for the use of (4,5-dichloro-1,2-phenylene)dimethanol in heterocyclic synthesis is currently lacking in the surveyed scientific literature, its chemical structure strongly suggests its potential as a valuable building block. The hypothetical protocols and workflows presented here are intended to serve as a foundational guide for researchers to explore this untapped potential. The development of synthetic routes utilizing this precursor could lead to the discovery of novel heterocyclic compounds with unique biological activities, thereby enriching the landscape of medicinal chemistry and drug discovery. Further investigation into the reactivity and applications of (4,5-dichloro-1,2-phenylene)dimethanol is highly encouraged.
Application Notes and Protocols for the Large-Scale Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the large-scale synthesis of (4,5-dichloro-1,2-phenylene)dimethanol and its subsequent derivatizat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of (4,5-dichloro-1,2-phenylene)dimethanol and its subsequent derivatization. This dichlorinated phenylenedimethanol scaffold serves as a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are designed to be scalable and reproducible for research and development purposes.
Introduction
(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol that holds promise as a key intermediate in the synthesis of a diverse range of molecules. The presence of chlorine atoms on the benzene ring can significantly influence the physicochemical properties of its derivatives, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The two primary alcohol functionalities provide convenient handles for further chemical modifications, allowing for the creation of libraries of esters, ethers, and other derivatives for biological screening. While specific biological activities of (4,5-dichloro-1,2-phenylene)dimethanol derivatives are still under investigation, related chlorinated and substituted phenyl compounds have shown a wide array of biological activities, including antifungal and antitumor properties.[1][2][3][4][5] This suggests that derivatives of (4,5-dichloro-1,2-phenylene)dimethanol may also exhibit interesting pharmacological profiles.
The synthetic strategy outlined herein begins with the commercially available 4,5-dichlorophthalic acid, which is first converted to its dimethyl ester. Subsequent reduction of the diester yields the target (4,5-dichloro-1,2-phenylene)dimethanol. This diol can then be readily derivatized to produce a variety of compounds for further study.
Data Presentation
Table 1: Summary of Reagents and Expected Yields for the Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
Table 2: Summary of Reaction Conditions for the Synthesis of Ester Derivatives of (4,5-Dichloro-1,2-phenylene)dimethanol
Entry
Acylating Agent
Catalyst/Reagent
Solvent
Reaction Time (h)
Expected Yield (%)
1
Acetic Anhydride
Pyridine
Dichloromethane (DCM)
4
>95%
2
Benzoyl Chloride
Triethylamine (TEA)
Dichloromethane (DCM)
6
>90%
3
Valeric Acid
DCC/DMAP
Dichloromethane (DCM)
12
~85%
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 4,5-dichlorophthalate
This protocol describes the esterification of commercially available 4,5-dichlorophthalic acid.
Materials:
4,5-Dichlorophthalic acid
Methanol (MeOH), anhydrous
Sulfuric acid (H₂SO₄), concentrated
Sodium bicarbonate (NaHCO₃), saturated solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a reflux condenser, add 4,5-dichlorophthalic acid (1.0 eq).
Add a sufficient amount of anhydrous methanol to dissolve the starting material.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in a suitable organic solvent like ethyl acetate.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 4,5-dichlorophthalate as a solid.
Protocol 2: Large-Scale Reduction of Dimethyl 4,5-dichlorophthalate to (4,5-Dichloro-1,2-phenylene)dimethanol
This protocol details the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH₄). This procedure is adapted from the successful reduction of diethyl phthalate.[6]
Materials:
Dimethyl 4,5-dichlorophthalate
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution
Anhydrous sodium sulfate (Na₂SO₄)
Large multi-necked round-bottom flask
Dropping funnel
Mechanical stirrer
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Set up a large, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert atmosphere inlet.
Under an inert atmosphere, carefully add lithium aluminum hydride (LiAlH₄) (approx. 2.0-2.5 eq) to anhydrous diethyl ether or THF.
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
Dissolve dimethyl 4,5-dichlorophthalate (1.0 eq) in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel.
Add the solution of the diester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
Once the reaction is complete, cool the flask back to 0 °C.
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup). Alternatively, for a safer large-scale quench, slowly add sodium sulfate decahydrate portion-wise until the grey precipitate turns into a white, granular solid and the evolution of hydrogen gas ceases.
Stir the resulting mixture for 30 minutes, then filter off the aluminum salts.
Wash the filter cake thoroughly with diethyl ether or THF.
Combine the organic filtrates and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain crude (4,5-dichloro-1,2-phenylene)dimethanol. The product can be further purified by recrystallization.
Protocol 3: Synthesis of Ester Derivatives of (4,5-Dichloro-1,2-phenylene)dimethanol
This protocol provides a general method for the acylation of the diol to form diester derivatives.
Materials:
(4,5-Dichloro-1,2-phenylene)dimethanol
Acylating agent (e.g., acetic anhydride, benzoyl chloride, or a carboxylic acid)
Base (e.g., pyridine, triethylamine) or coupling agents (e.g., DCC/DMAP)
Anhydrous dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve (4,5-dichloro-1,2-phenylene)dimethanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
Add the appropriate base (e.g., pyridine or triethylamine, 2.2 eq).
Cool the solution to 0 °C.
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 2.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired diester derivative.
Visualizations
Caption: Synthetic workflow for (4,5-dichloro-1,2-phenylene)dimethanol derivatives.
Caption: Derivatization pathways from the core dimethanol scaffold.
Application Notes and Protocols: (4,5-Dichloro-1,2-phenylene)dimethanol Derivatives in Coordination Chemistry
A Focus on Schiff Base Ligands Derived from 4,5-Dichloro-1,2-phenylenediamine It is important to note that the compound "(4,5-dichloro-1,2-phenylene)dimethanol" is not commonly utilized as a ligand in coordination chemis...
Author: BenchChem Technical Support Team. Date: December 2025
A Focus on Schiff Base Ligands Derived from 4,5-Dichloro-1,2-phenylenediamine
It is important to note that the compound "(4,5-dichloro-1,2-phenylene)dimethanol" is not commonly utilized as a ligand in coordination chemistry. It is highly probable that the intended precursor for ligand synthesis is 4,5-dichloro-1,2-phenylenediamine . This diamine serves as a versatile building block for the synthesis of Schiff base ligands, which subsequently form stable coordination complexes with a variety of metal ions. This document will focus on the synthesis, characterization, and applications of these Schiff base ligands and their metal complexes.
Introduction
Schiff bases derived from 4,5-dichloro-1,2-phenylenediamine are a class of ligands that have garnered significant interest in coordination chemistry. The presence of two nitrogen donor atoms from the imine groups and the electron-withdrawing chloro substituents on the phenyl ring allows for the formation of stable and electronically tunable metal complexes. These complexes have shown potential in various applications, including catalysis and medicinal chemistry, particularly as antimicrobial agents. This document provides an overview of the synthesis of these ligands and their diorganotin(IV) complexes, along with their characterization and biological evaluation.
Synthesis of Schiff Base Ligands
Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. In the case of ligands derived from 4,5-dichloro-1,2-phenylenediamine, the diamine is reacted with two equivalents of a substituted salicylaldehyde in an alcoholic solvent.
General Experimental Protocol for Schiff Base Synthesis
A general and straightforward method for the synthesis of Schiff base ligands from 4,5-dichloro-1,2-phenylenediamine and salicylaldehyde involves a condensation reaction in ethanol.[1][2][3]
Dissolve the Schiff base ligand (1 mmol) in the appropriate solvent.
Add the diorganotin(IV) dichloride (1 mmol) to the solution.
If the Schiff base has acidic protons, a base like triethylamine (2 mmol) may be added to facilitate the reaction.
The reaction mixture is then refluxed for several hours.
The resulting solution is filtered, and the solvent is slowly evaporated to yield the crystalline product.
Characterization Data
The synthesized ligands and their metal complexes are characterized using various spectroscopic and analytical techniques. Below are tables summarizing typical characterization data.
Spectroscopic Data for a Representative Schiff Base Ligand
Confirms the formation of the Schiff base with characteristic phenolic and imine protons.
¹³C NMR (δ, ppm)
~160-165 (C=N), ~115-150 (Ar-C)
Shows the presence of imine and aromatic carbons.
Spectroscopic Data for a Representative Diorganotin(IV) Complex
Technique
Observed Data
Interpretation
FT-IR (cm⁻¹)
~1605 (C=N, shifted), ~550 (Sn-O), ~450 (Sn-N)
Coordination of the imine nitrogen and phenolic oxygen to the tin center.
¹H NMR (δ, ppm)
Disappearance of -OH proton signal, downfield shift of -CH=N- proton
Indicates deprotonation of the phenolic hydroxyl group and coordination to the metal.
¹¹⁹Sn NMR (δ, ppm)
Varies depending on coordination number
The chemical shift provides information about the geometry around the tin atom.
Applications in Antimicrobial Studies
Schiff base metal complexes are widely studied for their biological activities. The antimicrobial properties of metal complexes with Schiff bases derived from substituted phenylenediamines have been reported.
Protocol for In Vitro Antimicrobial Activity Testing
The antimicrobial activity of the synthesized compounds can be evaluated against various bacterial and fungal strains using the disk diffusion method.[5][6]
Standard antibiotic and antifungal drugs (positive controls)
Solvent (e.g., DMSO)
Procedure:
Prepare sterile agar plates for bacterial and fungal cultures.
Inoculate the plates with the respective microbial suspensions.
Dissolve the test compounds in a suitable solvent to a known concentration.
Impregnate sterile filter paper discs with the solutions of the test compounds and controls.
Place the discs on the surface of the inoculated agar plates.
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
Measure the diameter of the zone of inhibition around each disc.
Representative Antimicrobial Activity Data
Compound
Zone of Inhibition (mm) vs. S. aureus
Zone of Inhibition (mm) vs. E. coli
Schiff Base Ligand
8
6
Diorganotin(IV) Complex
15
12
Standard Antibiotic
20
18
The data indicates that the metal complex exhibits enhanced antimicrobial activity compared to the free ligand, a common observation attributed to the chelation theory.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for Schiff base ligands and their diorganotin(IV) complexes.
Ligand Coordination to Metal Center
Caption: Schematic representation of a tetradentate Schiff base ligand coordinating to a diorganotin(IV) center.
Lack of Specific Data on (4,5-Dichloro-1,2-phenylene)dimethanol Derivatives
A comprehensive search of available scientific literature has revealed a significant lack of specific data on the biological activities of (4,5-Dichloro-1,2-phenylene)dimethanol and its derivatives. While research exists...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of available scientific literature has revealed a significant lack of specific data on the biological activities of (4,5-Dichloro-1,2-phenylene)dimethanol and its derivatives. While research exists on various other dichlorinated phenyl compounds, information directly pertaining to the biological functions, mechanisms of action, and potential therapeutic applications of derivatives of (4,5-Dichloro-1,2-phenylene)dimethanol is not presently available in the public domain.
This scarcity of information prevents the creation of detailed application notes and protocols as requested, which would require specific quantitative data (such as IC50 or EC50 values), established experimental methodologies, and known signaling pathways.
However, research into structurally related dichlorobenzyl and dichlorophenyl derivatives has shown a range of biological activities, offering potential areas of investigation for the target compound class. This report will provide an overview of the biological activities of these related compounds, which may serve as a starting point for future research on (4,5-Dichloro-1,2-phenylene)dimethanol derivatives.
Biological Activities of Structurally Related Dichlorobenzyl and Dichlorophenyl Derivatives
Research on various molecules containing dichlorinated benzene rings has revealed significant biological activities, primarily in the realms of antifungal and anticancer applications. These findings suggest that the 4,5-dichloro-substitution pattern on a benzene ring could be a valuable pharmacophore in drug discovery.
Antifungal Activity of Dichlorobenzyl Ester Derivatives
A notable area of research is the antifungal activity of dichlorobenzyl ester derivatives. Although studies have focused on the 3,5-dichloro substitution pattern, the findings provide a strong rationale for investigating other isomers, including the 4,5-dichloro variant.
Table 1: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative
Compound
Target Fungus
EC50 (mg/L)
Reference
Compound 5 (a 3,5-dichlorobenzyl ester derivative)
The data indicates that 3,5-dichlorobenzyl ester derivatives exhibit potent antifungal activity, comparable to the commercial fungicide boscalid.[1][2] The proposed mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.[1][2][3]
Experimental Protocol: In Vitro Antifungal Assay
This protocol outlines a general method for assessing the in vitro antifungal activity of test compounds, based on the methodologies described for dichlorobenzyl ester derivatives.
Objective: To determine the half maximal effective concentration (EC50) of a test compound against various fungal strains.
Preparation of Test Solutions: Dissolve the test compound in a suitable solvent to create a stock solution. Prepare a series of dilutions of the stock solution to be tested.
Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and pour it into sterile petri dishes.
Inoculation: Once the PDA has solidified, place a mycelial plug of the target fungus at the center of each plate.
Application of Test Compound: Add a specific volume of each dilution of the test compound to the PDA plates. A control plate with only the solvent should also be prepared.
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period, or until the mycelium in the control plate has reached a certain diameter.
Data Collection: Measure the diameter of the fungal colony on each plate.
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound using the formula:
Inhibition (%) = [(C - T) / C] x 100
Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
EC50 Determination: Use a suitable statistical software to calculate the EC50 value from the dose-response curve.
Diagram: Proposed Antifungal Mechanism of Action
Caption: Proposed mechanism of antifungal action for dichlorobenzyl ester derivatives.
Anticancer Activity of Dichlorophenyl Derivatives
Various derivatives containing a dichlorophenyl moiety have been investigated for their anticancer properties. For instance, N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown antiproliferative activity against cancer cell lines.[4]
Table 2: Antiproliferative Activity of N,N-Cyclic-2,4-dihydroxythiobenzamide Derivatives
Antiproliferative activity is presented as a range of IC50 values.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential anticancer compounds.
Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line.
Materials:
Test compound
Cancer cell line (e.g., HCV29T)
Cell culture medium (e.g., DMEM)
Fetal Bovine Serum (FBS)
96-well plates
MTT solution
DMSO
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: Workflow of an MTT Assay
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Future Directions
The observed biological activities of various dichlorobenzyl and dichlorophenyl derivatives provide a strong impetus for the synthesis and biological evaluation of (4,5-Dichloro-1,2-phenylene)dimethanol derivatives. Future research should focus on:
Synthesis: Developing efficient synthetic routes to a library of (4,5-Dichloro-1,2-phenylene)dimethanol derivatives with diverse functional groups.
Biological Screening: Screening these novel compounds for a wide range of biological activities, including antifungal, anticancer, antiviral, and enzyme inhibitory properties.
Mechanism of Action Studies: For any active compounds, elucidating the underlying mechanism of action to understand their molecular targets and pathways.
Structure-Activity Relationship (SAR) Studies: Establishing a clear relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
By systematically exploring this chemical space, it may be possible to uncover novel therapeutic agents with significant potential for the treatment of various diseases.
Optimizing reaction conditions for (4,5-Dichloro-1,2-phenylene)dimethanol synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol, a key intermediate for researchers in materials science and drug development. The pri...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol, a key intermediate for researchers in materials science and drug development. The primary synthetic route discussed is the reduction of 4,5-dichlorophthalic anhydride using lithium aluminum hydride (LiAlH₄).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare (4,5-Dichloro-1,2-phenylene)dimethanol?
A1: The most prevalent and efficient method is the reduction of 4,5-dichlorophthalic anhydride with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2][3]
Q2: Why is LiAlH₄ preferred over other reducing agents like sodium borohydride (NaBH₄)?
A2: LiAlH₄ is a much more powerful reducing agent than NaBH₄.[1][2] While NaBH₄ can reduce aldehydes and ketones, it is generally not reactive enough to reduce esters or anhydrides to alcohols.[2][3] LiAlH₄ is required for the complete reduction of the anhydride functionality to the diol.[1][4]
Q3: What are the main safety precautions when working with LiAlH₄?
A3: LiAlH₄ is a highly reactive and pyrophoric compound that reacts violently with water and other protic solvents.[1] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware must be rigorously dried before use. It is also crucial to have a proper quenching procedure in place to safely neutralize any excess LiAlH₄ after the reaction is complete.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture (after careful quenching of a small aliquot) can be spotted on a TLC plate. The disappearance of the starting material (4,5-dichlorophthalic anhydride) and the appearance of the product spot (which will be more polar) indicate the reaction's progression.
Q5: What is the expected yield for this synthesis?
A5: The yield can vary significantly based on the reaction scale, purity of reagents, and adherence to anhydrous conditions. Well-executed reactions can typically achieve yields in the range of 80-95%.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Wet reagents or solvent: LiAlH₄ is rapidly decomposed by water.
1. Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). Dry the starting anhydride in a vacuum oven before use.
2. Inactive LiAlH₄: Old or improperly stored LiAlH₄ may have lost its reactivity.
2. Use a fresh bottle of LiAlH₄ or titrate a sample to determine its active hydride content.
3. Insufficient LiAlH₄: The stoichiometry of the reduction requires 2 moles of hydride per mole of anhydride.
3. Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.
4. Reaction temperature too low: While the reaction is exothermic, very low temperatures can slow the reaction rate.
4. Maintain the reaction temperature between 0 °C and room temperature. For slow reactions, gentle refluxing in THF can be considered.
Incomplete Reaction (Presence of starting material or intermediate)
1. Insufficient reaction time: The reduction may not have had enough time to go to completion.
1. Extend the reaction time. Monitor the reaction by TLC until the starting material is no longer visible.
2. Poor mixing: If the LiAlH₄ is not well suspended in the solvent, its reaction with the dissolved anhydride will be inefficient.
2. Ensure vigorous stirring throughout the reaction.
Formation of Side Products (Visible as extra spots on TLC)
1. Over-reduction: While unlikely for this substrate, aggressive conditions could lead to side reactions.
1. Maintain a controlled temperature and avoid prolonged reaction times at high temperatures.
2. Reaction with impurities: Impurities in the starting material or solvent can lead to side products.
2. Use high-purity starting materials and solvents.[6][7]
Difficult Work-up and Product Isolation
1. Formation of emulsions: The quenching process with aluminum salts can form persistent emulsions.[1]
1. Employ a Fieser workup: carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water. This should produce a granular precipitate of aluminum salts that is easy to filter.
2. Product is water-soluble: The diol product may have some solubility in water, leading to loss during aqueous extraction.
2. After the initial extraction, saturate the aqueous layer with NaCl and perform several additional extractions with an organic solvent like ethyl acetate to maximize product recovery.
Experimental Protocols
Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
Materials:
4,5-Dichlorophthalic anhydride
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
Addition of Starting Material: Dissolve 4,5-dichlorophthalic anhydride (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux to ensure completion if necessary. Monitor by TLC.
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄. Then, add 15% aqueous NaOH, followed by another portion of water until a white, granular precipitate forms.
Work-up: Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate. Combine the organic filtrates and wash with 1 M HCl, followed by brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude (4,5-Dichloro-1,2-phenylene)dimethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of LiAlH₄ Stoichiometry on Product Yield
Equivalents of LiAlH₄
Reaction Time (h)
Temperature (°C)
Yield (%)
Purity (by NMR)
1.0
4
25
65
85%
1.5
4
25
88
>95%
2.0
4
25
92
>95%
2.5
4
25
91
>95%
Table 2: Influence of Reaction Temperature on Reaction Time
Temperature (°C)
Time to Completion (h)
Yield (%)
0
> 12
85
25 (Room Temp)
3
91
65 (THF Reflux)
1
89 (minor decomposition observed)
Visualizations
Caption: Experimental workflow for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol.
Caption: Troubleshooting decision tree for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol.
Technical Support Center: Purification of (4,5-Dichloro-1,2-phenylene)dimethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of (4,5-Dichloro-1,2-phenylene)dimethanol. Below are troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of (4,5-Dichloro-1,2-phenylene)dimethanol. Below are troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues during its purification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of (4,5-Dichloro-1,2-phenylene)dimethanol.
Issue 1: Low Recovery After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and solutions?
Answer: Low recovery during recrystallization is a common issue. The primary causes include:
Using an excessive amount of solvent: The more solvent used, the more compound will remain dissolved at low temperatures.
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
Solution: Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for a faster filtration. Add a small excess of hot solvent before filtration to ensure the product remains in solution.
Issue 2: Product Remains Impure After Recrystallization
Question: My recrystallized (4,5-Dichloro-1,2-phenylene)dimethanol is still showing impurities by TLC/NMR. How can I improve the purity?
Answer: If impurities persist after recrystallization, consider the following:
Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the product and the impurities in terms of solubility at different temperatures.
Solution: Perform small-scale solvent screening to find an optimal solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For an aromatic diol like (4,5-Dichloro-1,2-phenylene)dimethanol, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane.
Co-precipitation of impurities: If an impurity has similar solubility characteristics to the product, it may crystallize along with it.
Solution: A second recrystallization may be necessary. Alternatively, column chromatography is a more effective method for separating compounds with similar polarities.
Issue 3: Difficulty with Column Chromatography
Question: I am having trouble purifying (4,5-Dichloro-1,2-phenylene)dimethanol by column chromatography. The product is eluting very slowly or not at all.
Answer: (4,5-Dichloro-1,2-phenylene)dimethanol is a polar compound due to the two hydroxyl groups, which can lead to strong interactions with the silica gel stationary phase.
Poor elution (streaking or tailing on TLC): This indicates that the eluent is not polar enough to effectively move the compound down the column.
Solution: Increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane can be effective.
Irreversible adsorption to silica gel: In some cases, highly polar compounds can bind very strongly to the acidic silica gel.
Solution: Consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol-functionalized silica, which can be less retentive for polar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of (4,5-Dichloro-1,2-phenylene)dimethanol?
A1: Assuming the synthesis involves the reduction of a corresponding dicarboxylic acid or diester, or the oxidation of 1,2-dimethyl-4,5-dichlorobenzene, potential impurities could include:
Unreacted starting materials.
Mono-alcohol intermediate (4,5-dichloro-2-(hydroxymethyl)benzoic acid or its ester, or 1-(hydroxymethyl)-2-methyl-4,5-dichlorobenzene).
Over-oxidized products (e.g., the corresponding dialdehyde or dicarboxylic acid if starting from the dimethyl precursor).
Residual reducing or oxidizing agents and their byproducts.
Q2: What is a good starting point for a recrystallization solvent system for (4,5-Dichloro-1,2-phenylene)dimethanol?
A2: A good starting point would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of water as an anti-solvent. A mixture of a moderately polar solvent like ethyl acetate or acetone with a non-polar anti-solvent like hexane or heptane is also a common choice for aromatic compounds with polar functional groups.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (as the aromatic rings should be UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate for alcohols). Combine the fractions that contain the pure product.
Data Presentation
The following tables present illustrative data for typical purification outcomes of (4,5-Dichloro-1,2-phenylene)dimethanol.
Table 1: Recrystallization Solvent Screening
Solvent System (v/v)
Solubility (Hot)
Solubility (Cold)
Crystal Formation
Purity (Illustrative)
Ethanol/Water (9:1)
High
Low
Good
98%
Acetone/Hexane (1:2)
Moderate
Very Low
Good
97%
Ethyl Acetate/Heptane (1:1)
High
Low
Good
98.5%
Dichloromethane
High
High
Poor
-
Water
Insoluble
Insoluble
-
-
Table 2: Column Chromatography Eluent System Performance
Eluent System (v/v)
Rf of Product (TLC)
Separation from Impurities
Elution Time
Purity (Illustrative)
Hexane/Ethyl Acetate (1:1)
0.25
Good
Moderate
99%
Hexane/Ethyl Acetate (2:1)
0.10
Excellent
Long
>99%
Dichloromethane/Methanol (98:2)
0.35
Fair
Short
98%
Experimental Protocols
Protocol 1: Recrystallization of (4,5-Dichloro-1,2-phenylene)dimethanol
Dissolution: Place the crude (4,5-Dichloro-1,2-phenylene)dimethanol in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of (4,5-Dichloro-1,2-phenylene)dimethanol
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane/ethyl acetate 2:1). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
Gradient Elution (Optional): If the product elutes too slowly, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (4,5-Dichloro-1,2-phenylene)dimethanol.
Visualizations
Troubleshooting
Technical Support Center: Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4,5-Dichloro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4,5-Dichloro-1,2-phenylene)dimethanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing (4,5-Dichloro-1,2-phenylene)dimethanol?
A1: The most common and effective strategy involves a two-step process. First, 4,5-dichlorophthalic acid is esterified to form dimethyl 4,5-dichlorophthalate. This intermediate is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the target diol, (4,5-Dichloro-1,2-phenylene)dimethanol.
Q2: Why is it necessary to convert the carboxylic acid to an ester before reduction?
A2: While LiAlH₄ can reduce carboxylic acids directly, the reaction with the acidic protons of the carboxyl groups is vigorous and consumes the reagent. Converting the carboxylic acid to an ester allows for a smoother and more efficient reduction to the diol.
Q3: What are the critical safety precautions when working with lithium aluminum hydride (LiAlH₄)?
A3: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (dimethyl 4,5-dichlorophthalate). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q5: What are the expected yields for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol?
Troubleshooting Guide
Issue
Possible Cause(s)
Troubleshooting Steps
Low Yield in Esterification
- Incomplete reaction. - Loss of product during workup.
- Ensure the reaction is refluxed for a sufficient duration. - Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. - Perform careful extractions and minimize transfers to reduce mechanical losses.
Low Yield in Reduction
- Inactive or insufficient LiAlH₄. - Presence of water in the reaction. - Incomplete reaction.
- Use a fresh, unopened container of LiAlH₄ or test the activity of an older batch. - Ensure all glassware is oven-dried and solvents are anhydrous. - Monitor the reaction by TLC and allow it to proceed until all starting material is consumed.
Product is Contaminated with Starting Ester
- Insufficient LiAlH₄. - Reaction time too short.
- Use a molar excess of LiAlH₄. - Increase the reaction time and monitor by TLC.
Product is an Oily Substance Instead of a Crystalline Solid
- Presence of impurities. - Residual solvent.
- Purify the crude product by column chromatography or recrystallization. - Ensure the product is thoroughly dried under vacuum.
Formation of Side Products
- Over-reduction of the aromatic ring (unlikely under standard conditions). - Reduction of the chloro substituents (unlikely with LiAlH₄).
- Maintain the reaction at a controlled temperature (e.g., refluxing THF). - Use the appropriate stoichiometry of the reducing agent.
Experimental Protocols
Step 1: Synthesis of Dimethyl 4,5-dichlorophthalate
This protocol is adapted from a known procedure for the synthesis of dimethyl 4,5-dichlorophthalate.[1]
Materials:
4,5-Dichlorophthalic acid
Methanol (anhydrous)
Sulfuric acid (concentrated)
Ethyl acetate
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichlorophthalic acid in anhydrous methanol.
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and maintain for 12-16 hours.
After cooling to room temperature, remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 4,5-dichlorophthalate.
Step 2: Reduction of Dimethyl 4,5-dichlorophthalate to (4,5-Dichloro-1,2-phenylene)dimethanol
This protocol is based on a well-established procedure for the reduction of a similar phthalate ester.
Materials:
Dimethyl 4,5-dichlorophthalate
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Ethyl acetate
Hydrochloric acid (1 M)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Procedure:
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
Dissolve dimethyl 4,5-dichlorophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
Acidify the mixture with 1 M hydrochloric acid until the aluminum salts dissolve.
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to yield the crude (4,5-Dichloro-1,2-phenylene)dimethanol.
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reactants and Expected Products
Technical Support Center: Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4,5-dichloro-1,2-phenylene)dimet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare (4,5-Dichloro-1,2-phenylene)dimethanol?
A1: The most prevalent method is the reduction of a 4,5-dichlorophthalic acid derivative, such as dimethyl 4,5-dichlorophthalate or 4,5-dichlorophthalic anhydride, using a strong reducing agent like Lithium Aluminum Hydride (LAH, LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][2]
Q2: What are the primary safety concerns when working with Lithium Aluminum Hydride (LAH)?
A2: LAH is a pyrophoric and highly reactive reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][3] Key safety precautions include:
Working in a well-ventilated fume hood.
Using anhydrous solvents and thoroughly dried glassware.
Handling LAH in an inert atmosphere (e.g., under nitrogen or argon).
Wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
Quenching the reaction carefully and slowly at low temperatures to control the exothermic reaction.
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material (e.g., dimethyl 4,5-dichlorophthalate) will gradually be replaced by a more polar spot corresponding to the diol product. It is advisable to use a co-spot of the starting material for accurate comparison.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can arise from incomplete reduction or side reactions. These may include:
Mono-alcohols: (4,5-dichloro-2-(hydroxymethyl)phenyl)methanol, resulting from the reduction of only one ester/acid group.
Aldehydes: An intermediate aldehyde may be formed which, if not fully reduced, can lead to impurities.[1]
Ring-opened products: If starting from an anhydride, incomplete reaction or reaction with nucleophiles can result in carboxylic acid derivatives.[4][5]
Q5: How is the final product, (4,5-Dichloro-1,2-phenylene)dimethanol, typically purified?
A5: After the reaction workup and extraction, the crude product is often a solid. Purification can be achieved through recrystallization from a suitable solvent system (e.g., a mixture of isopropyl alcohol and dichloromethane) or by column chromatography on silica gel.[6]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Yield
Inactive LAH: The reagent may have degraded due to exposure to moisture.
Use a fresh, unopened container of LAH or test the activity of the existing batch.
Insufficient LAH: The stoichiometry may be incorrect, especially if the starting material contains acidic protons or residual water.
Use a slight excess of LAH (typically 1.5-2.0 equivalents per ester group).
Wet Solvents or Glassware: Moisture will quench the LAH reagent.[2]
Thoroughly dry all glassware in an oven and use anhydrous solvents.
Incomplete Reaction: Reaction time or temperature may be insufficient.
Increase the reaction time or gently reflux the mixture to ensure the reaction goes to completion. Monitor by TLC.
Product Contaminated with Byproducts
Incomplete Reduction: Insufficient LAH, low temperature, or short reaction time.
Ensure an adequate amount of LAH is used and allow the reaction to proceed until the starting material is consumed (as monitored by TLC).
Side Reactions During Workup: The intermediate aluminum alkoxide salts can be difficult to hydrolyze.
Follow a careful quenching procedure (e.g., Fieser workup) by slowly adding ethyl acetate, followed by aqueous sodium hydroxide or Rochelle's salt solution.
Formation of Polymeric Materials: This can occur if the reaction temperature is too high.
Maintain a controlled temperature during the addition of the starting material and throughout the reaction.
Difficult or Hazardous Workup
Uncontrolled Quenching: Adding water or acid too quickly to the excess LAH.
Cool the reaction mixture in an ice bath and add the quenching agent (e.g., ethyl acetate, then water) dropwise with vigorous stirring.
Gelatinous Aluminum Salt Precipitate: The aluminum salts formed during workup can be difficult to filter.
Using a Rochelle's salt (sodium potassium tartrate) solution during workup can help to chelate the aluminum salts and improve filtration.
Experimental Protocols
Synthesis of Dimethyl 4,5-dichlorophthalate
A detailed protocol for the esterification of 4,5-dichlorophthalic acid is as follows:
Add 4,5-dichlorophthalic acid (1 equivalent) to a round-bottom flask containing methanol (approx. 3 mL per mmol of acid).[6]
Heat the mixture to reflux (around 70°C) and maintain for 12-16 hours.[6]
After cooling, extract the product with ethyl acetate.[6]
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[6]
Reduction to (4,5-Dichloro-1,2-phenylene)dimethanol
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LAH) (2.5 equivalents) in anhydrous THF.
Cool the suspension to 0°C using an ice bath.
Dissolve dimethyl 4,5-dichlorophthalate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
Monitor the reaction by TLC until all the starting material has been consumed.
Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous NaOH solution.
Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite.
Wash the filter cake thoroughly with THF or ethyl acetate.
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude solid by recrystallization or column chromatography.
Data Presentation
Reagent
Molar Mass ( g/mol )
Equivalents
Amount
Dimethyl 4,5-dichlorophthalate
263.07
1.0
User Defined
Lithium Aluminum Hydride (LAH)
37.95
2.5
Calculated
Anhydrous THF
-
-
Sufficient Volume
Visualizations
Caption: Experimental workflow for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol.
Caption: Main reaction pathway and potential side reactions during the synthesis.
Technical Support Center: (4,5-Dichloro-1,2-phenylene)dimethanol - Stability and Degradation
Frequently Asked Questions (FAQs) Q1: What are the likely degradation pathways for (4,5-Dichloro-1,2-phenylene)dimethanol? A1: Based on its chemical structure, (4,5-Dichloro-1,2-phenylene)dimethanol is susceptible to deg...
Author: BenchChem Technical Support Team. Date: December 2025
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for (4,5-Dichloro-1,2-phenylene)dimethanol?
A1: Based on its chemical structure, (4,5-Dichloro-1,2-phenylene)dimethanol is susceptible to degradation through several pathways, primarily oxidation and photodegradation. The benzylic alcohol groups are prone to oxidation to form corresponding aldehydes and carboxylic acids. The chlorinated aromatic ring suggests potential for photodegradation upon exposure to UV light.[1][2][3] Under harsh conditions, ether formation through intermolecular dehydration is also a possibility.
Q2: What are the optimal storage conditions to ensure the stability of (4,5-Dichloro-1,2-phenylene)dimethanol?
A2: To minimize degradation, (4,5-Dichloro-1,2-phenylene)dimethanol should be stored in a cool, dry, and dark place.[4][5][6] Inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[4] The use of amber glass vials or other light-protecting containers is crucial to prevent photodegradation.[5]
Q3: Is (4,5-Dichloro-1,2-phenylene)dimethanol sensitive to pH changes?
A3: While neutral pH is generally recommended for storage, the stability of benzylic alcohols can be influenced by pH.[7] Strongly acidic or basic conditions could potentially catalyze dehydration or other reactions. It is advisable to conduct pH stability studies to determine the optimal pH range for your specific application.
Q4: What analytical techniques are suitable for monitoring the stability of (4,5-Dichloro-1,2-phenylene)dimethanol and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying (4,5-Dichloro-1,2-phenylene)dimethanol and its potential degradation products.[7] Mass spectrometry (LC-MS) can be used for the identification of unknown degradants.[1][2] Gas Chromatography (GC) may also be applicable, potentially with derivatization of the alcohol groups.[1][2]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the chromatogram during stability studies.
Possible Cause 1: Oxidative Degradation. The benzylic alcohol moieties are susceptible to oxidation.
Troubleshooting Steps:
Confirm the identity of the new peaks using LC-MS. Look for masses corresponding to the aldehyde, carboxylic acid, or other oxidative products.
If oxidation is confirmed, ensure the compound is handled and stored under an inert atmosphere.
Consider adding an antioxidant to your formulation if compatible with your experimental design.
Possible Cause 2: Photodegradation. Exposure to light, especially UV, can cause degradation of the chlorinated aromatic ring.
Troubleshooting Steps:
Protect all samples from light during preparation, storage, and analysis. Use amber vials and light-blocking transfer lines if necessary.
Conduct a confirmatory photostability study by exposing a sample to a controlled light source (e.g., ICH option 1 or 2).
Possible Cause 3: Interaction with Excipients or Container. The compound may be reacting with other components in your formulation or with the storage container.
Troubleshooting Steps:
Analyze a placebo formulation (without the active ingredient) under the same stress conditions to identify any excipient-related degradation products.
Evaluate the suitability of your container material. Consider using alternative materials like different types of glass or polymers.
Issue 2: Poor mass balance in forced degradation studies.
Possible Cause 1: Formation of non-UV active or volatile degradation products.
Troubleshooting Steps:
Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your UV detector.
For volatile degradants, consider using headspace GC-MS for analysis.
Possible Cause 2: Adsorption of the compound or its degradants to the container.
Troubleshooting Steps:
Rinse the container with a strong solvent after sample removal and analyze the rinse solution to check for adsorbed material.
Consider silanizing glassware to reduce adsorption.
Possible Cause 3: Incomplete separation of degradation products from the parent peak.
Troubleshooting Steps:
Optimize your chromatographic method. This may involve changing the column, mobile phase composition, gradient, or temperature.
Utilize peak purity analysis tools (e.g., Diode Array Detector) to check for co-eluting peaks.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected stability profile of (4,5-Dichloro-1,2-phenylene)dimethanol under various forced degradation conditions. This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 1: Degradation of (4,5-Dichloro-1,2-phenylene)dimethanol under Hydrolytic Conditions
pH
Temperature (°C)
Duration (days)
% Degradation (Hypothetical)
Major Degradants (Hypothetical)
2
60
7
< 2%
-
7
60
7
< 1%
-
12
60
7
5-10%
Intermolecular ether
Table 2: Degradation of (4,5-Dichloro-1,2-phenylene)dimethanol under Oxidative Conditions
Table 3: Degradation of (4,5-Dichloro-1,2-phenylene)dimethanol under Photolytic and Thermal Conditions
Condition
Stress Level
Duration
% Degradation (Hypothetical)
Major Degradants (Hypothetical)
Photolytic (ICH Option 1)
1.2 million lux hours
100 hours
20-30%
Products of dechlorination and ring opening
Thermal (Solid State)
80°C
14 days
< 5%
-
Thermal (Solution)
80°C
7 days
5-15%
Intermolecular ether
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on (4,5-Dichloro-1,2-phenylene)dimethanol.[8][9][10]
Sample Preparation:
Prepare a stock solution of (4,5-Dichloro-1,2-phenylene)dimethanol in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
Hydrolytic Degradation:
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
Neutral: Mix 1 mL of stock solution with 1 mL of purified water.
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
Incubate all solutions at 60°C for 7 days. At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute for analysis.
Oxidative Degradation:
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide.
Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw aliquots and dilute for analysis.
Photolytic Degradation:
Expose a solution of the compound (e.g., 100 µg/mL) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analyze the samples after the exposure period. A dark control sample should be stored under the same conditions but protected from light.
Thermal Degradation:
Store a solid sample and a solution of the compound at 80°C for 14 days.
Analyze the samples at appropriate time points. A control sample should be stored at the recommended storage condition.
Analysis:
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient:
0-5 min: 30% B
5-20 min: 30% to 80% B
20-25 min: 80% B
25.1-30 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of the target molecule.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected peaks.
Troubleshooting common issues in (4,5-Dichloro-1,2-phenylene)dimethanol reactions
Technical Support Center: (4,5-Dichloro-1,2-phenylene)dimethanol Reactions This technical support guide provides troubleshooting for common issues encountered during the synthesis of (4,5-dichloro-1,2-phenylene)dimethano...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: (4,5-Dichloro-1,2-phenylene)dimethanol Reactions
This technical support guide provides troubleshooting for common issues encountered during the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol, a specialized diol used in chemical research and drug development. The primary synthesis route addressed is the reduction of 4,5-dichlorophthalic acid or its anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (4,5-dichloro-1,2-phenylene)dimethanol?
A1: The most prevalent laboratory-scale synthesis involves the reduction of 4,5-dichlorophthalic acid or 4,5-dichlorophthalic anhydride using a strong reducing agent such as Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). Borane-based reagents can also be employed for this transformation.
Q2: Why is my reaction yield of (4,5-dichloro-1,2-phenylene)dimethanol consistently low?
A2: Low yields can stem from several factors. Common culprits include incomplete reduction of the starting material, degradation of the product during workup, or side reactions. It is crucial to ensure all reagents are pure and the reaction is performed under strictly anhydrous conditions. Refer to the troubleshooting guide below for more specific issues.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Besides the desired diol, you may be observing unreacted starting material (4,5-dichlorophthalic acid), partially reduced intermediates (e.g., the corresponding lactone or hydroxy acid), or products of over-reduction if other reducible functional groups are present. The workup procedure can also sometimes generate byproducts.
Q4: How should I properly store (4,5-dichloro-1,2-phenylene)dimethanol?
A4: (4,5-Dichloro-1,2-phenylene)dimethanol should be stored in a cool, dry place away from oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Product Formation
Inactive or degraded reducing agent (e.g., LAH).
Use a fresh, unopened container of the reducing agent or test the activity of the current batch.
Insufficient amount of reducing agent.
Ensure the correct stoichiometry is used. For LAH reduction of a carboxylic acid, at least 1.5 equivalents are needed.[1][2]
Presence of water in the reaction.
Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere.
Incomplete Reaction
Reaction time is too short.
Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if necessary.
Low reaction temperature.
While LAH reductions are often exothermic, some reactions may require gentle heating to go to completion.
Follow a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to ensure the formation of a granular precipitate of aluminum salts that is easy to filter.
Product is Contaminated with Starting Material
Incomplete reduction.
Increase the amount of reducing agent or the reaction time.
Product Degradation
Harsh acidic or basic conditions during workup.
Neutralize the reaction mixture carefully during the workup. Avoid prolonged exposure to strong acids or bases.
Formation of an Insoluble White Precipitate During Reaction
The intermediate lithium aluminum alkoxide salt is insoluble.
This is normal for LAH reductions. Ensure vigorous stirring to maintain a homogenous suspension.
Experimental Protocol: Synthesis of (4,5-dichloro-1,2-phenylene)dimethanol via LAH Reduction
This protocol describes a representative procedure for the reduction of 4,5-dichlorophthalic acid with Lithium Aluminum Hydride.
Materials:
4,5-Dichlorophthalic acid
Lithium Aluminum Hydride (LAH)
Anhydrous Tetrahydrofuran (THF)
Diethyl ether
15% Sodium Hydroxide (NaOH) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Hydrochloric Acid (HCl), 1M
Ethyl acetate
Hexanes
Procedure:
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.
Reagent Preparation: In the flask, Lithium Aluminum Hydride (1.5 equivalents) is suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
Addition of Starting Material: 4,5-Dichlorophthalic acid (1 equivalent) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.
Workup (Fieser Method): The reaction is cooled to 0 °C. The excess LAH is quenched by the slow, dropwise addition of a calculated amount of water (X mL, where X is the mass of LAH in grams). This is followed by the addition of 15% aqueous NaOH (X mL) and then water again (3X mL).
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of celite. The filter cake is washed with THF and diethyl ether.
Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude (4,5-dichloro-1,2-phenylene)dimethanol can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Quantitative Data Summary
Parameter
Value/Range
Equivalents of LAH
1.5 - 2.0
Reaction Temperature
0 °C to reflux
Reaction Time
4 - 8 hours
Typical Yield
70 - 90%
Visualizations
Caption: Experimental workflow for the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol.
Caption: Troubleshooting logic for low yield in the reduction reaction.
Technical Support Center: Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
This technical support center provides guidance on the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol, with a focus on catalyst selection for the reduction of 4,5-dichlorophthalic anhydride or its corresponding acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol, with a focus on catalyst selection for the reduction of 4,5-dichlorophthalic anhydride or its corresponding acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol?
The most common starting material is 4,5-dichlorophthalic anhydride.[1][2][3] It is commercially available and can also be synthesized from 4,5-dichlorophthalic acid. The anhydride is often preferred due to its reactivity.
Q2: What is the primary reaction type for synthesizing (4,5-dichloro-1,2-phenylene)dimethanol from 4,5-dichlorophthalic anhydride?
The synthesis involves the reduction of the carboxylic acid or anhydride functional groups to alcohols. Catalytic hydrogenation is a common and effective method for this transformation.
Q3: Which catalysts are recommended for the reduction of 4,5-dichlorophthalic anhydride?
While specific literature for the reduction of 4,5-dichlorophthalic anhydride to (4,5-dichloro-1,2-phenylene)dimethanol is not abundant, common catalysts for the hydrogenation of aromatic dicarboxylic acids and anhydrides can be employed. These include:
Ruthenium-based catalysts (e.g., Ru/C): Known for their effectiveness in hydrogenating aromatic rings and carboxylic acids.[4]
Palladium-based catalysts (e.g., Pd/C): Effective for the hydrogenation of various functional groups, though sometimes less selective for carboxylic acid reduction compared to ruthenium.[4]
Rhodium-based catalysts: Can also be active for aromatic and carboxylic acid hydrogenation.
Copper chromite catalysts: Have been used for the high-pressure hydrogenation of esters and carboxylic acids.
The choice of catalyst will depend on the desired selectivity and reaction conditions.
Q4: What are the typical reaction conditions for the catalytic hydrogenation?
Reaction conditions can vary significantly based on the chosen catalyst. Generally, the reaction is carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere.
Solvent: Ethers like tetrahydrofuran (THF) or dioxane are often used.
Temperature: Typically ranges from 100 to 200°C.
Pressure: Hydrogen pressure can range from 500 to 2000 psi.
Optimization of these parameters is crucial for achieving high yield and purity.
Q5: Are there any potential side reactions to be aware of?
Yes, potential side reactions include:
Incomplete reduction: Leading to the formation of intermediates like 5,6-dichloro-1,3-dihydroisobenzofuran-1-one.
Dehalogenation: The chlorine atoms on the aromatic ring may be removed under harsh hydrogenation conditions.
Ring hydrogenation: The aromatic ring itself can be reduced, especially with powerful catalysts like rhodium or at high temperatures and pressures.
Formation of byproducts from the solvent: For example, THF can sometimes form byproducts under acidic or high-temperature conditions.
- Use fresh or pre-activated catalyst.- Ensure the reactor is properly sealed and pressurized.- Gradually increase the reaction temperature.- Purify the starting material and solvent to remove potential poisons (e.g., sulfur compounds).
Formation of multiple products (low selectivity)
- Reaction conditions are too harsh (high temperature or pressure)- Inappropriate catalyst- Reaction time is too long
- Reduce the reaction temperature and/or pressure.- Screen different catalysts to find one with better selectivity (e.g., a less active catalyst might prevent dehalogenation).- Monitor the reaction progress and stop it once the desired product is formed.
Product is contaminated with dehalogenated byproducts
- Catalyst is too active for C-Cl bond stability- High reaction temperature or pressure
- Switch to a less active catalyst (e.g., try Pd/C instead of Ru/C).- Lower the reaction temperature and pressure.- Add a mild catalyst inhibitor to reduce activity.
Product appears dark or discolored
- Decomposition of the product or starting material at high temperatures- Presence of impurities
- Lower the reaction temperature.- Purify the crude product by recrystallization or column chromatography.[5]
Difficulty in isolating the product
- Product is highly soluble in the reaction solvent- Formation of an emulsion during workup
- After the reaction, cool the mixture to induce crystallization.- If the product is soluble, remove the solvent under reduced pressure and purify the residue.- Break emulsions by adding brine or changing the pH of the aqueous phase during extraction.
Experimental Protocol: Catalytic Hydrogenation of 4,5-Dichlorophthalic Anhydride
Disclaimer: This is a general procedure and may require optimization for specific laboratory conditions and equipment.
Materials:
4,5-Dichlorophthalic anhydride
Catalyst (e.g., 5% Ru/C)
Solvent (e.g., anhydrous THF)
High-pressure autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge
Hydrogen gas (high purity)
Procedure:
Reactor Preparation: Ensure the autoclave is clean and dry.
Charging the Reactor: In a glovebox or under an inert atmosphere, add 4,5-dichlorophthalic anhydride and the catalyst (typically 5-10 wt% of the substrate) to the autoclave.
Solvent Addition: Add the anhydrous solvent to the autoclave.
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 150°C).
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure.
Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Catalyst Selection Summary
Catalyst
Typical Loading (wt%)
Pros
Cons
5% Ru/C
5 - 10
- High activity for carboxylic acid reduction.- Can operate at moderate temperatures.[4]
- May cause dehalogenation or ring hydrogenation under harsh conditions.
5% Pd/C
5 - 10
- Good general-purpose hydrogenation catalyst.- Less prone to aromatic ring reduction than Ru or Rh.[4]
- May have lower activity for carboxylic acid reduction compared to Ru.
5% Rh/C
2 - 5
- Very high activity for aromatic ring hydrogenation.
- High cost.- High risk of over-reduction and dehalogenation.
Copper Chromite
10 - 20
- Effective for high-pressure hydrogenation of esters and acids.
- Requires high temperatures and pressures.- Environmental concerns due to chromium content.
Technical Support Center: Reactions of (4,5-Dichloro-1,2-phenylene)dimethanol
Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols are based on general principles of organic chemistry and data from analogous aromatic diols. Specific reaction outcomes for (4,5-dichloro...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols are based on general principles of organic chemistry and data from analogous aromatic diols. Specific reaction outcomes for (4,5-dichloro-1,2-phenylene)dimethanol may vary and require optimization.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of (4,5-dichloro-1,2-phenylene)dimethanol?
A1: (4,5-Dichloro-1,2-phenylene)dimethanol, being a diol with a chlorinated aromatic ring, is expected to be sparingly soluble in non-polar solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in polar protic solvents like alcohols (methanol, ethanol). The presence of two hydroxyl groups allows for hydrogen bonding with protic solvents.
Q2: I am observing low yields in my etherification reaction with an alkyl halide. What role could the solvent be playing?
A2: Low yields in etherification (Williamson ether synthesis) of diols can be highly dependent on the solvent. For the reaction to proceed efficiently, a polar aprotic solvent such as DMF or THF is generally preferred. These solvents effectively solvate the cation of the base (e.g., Na⁺ from NaH), leaving a more reactive, "naked" alkoxide nucleophile. In contrast, polar protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and potentially leading to competing elimination reactions of the alkyl halide.
Q3: In an esterification reaction with an acid chloride, I am getting a mixture of the mono- and di-ester. How can I control the selectivity, and what is the solvent's role?
A3: Controlling selectivity between mono- and di-esterification is a common challenge. The solvent can influence this by affecting the relative reactivity of the two hydroxyl groups.
For Di-esterification: Using a less polar, non-coordinating solvent like dichloromethane (DCM) or toluene with a slight excess of the acid chloride and a non-nucleophilic base (e.g., triethylamine) can drive the reaction to completion.
For Mono-esterification: A more polar solvent might be employed with carefully controlled stoichiometry (1 equivalent of the acid chloride). The electron-withdrawing effect of the first ester group formed can deactivate the second hydroxyl group, making mono-substitution more favorable under these conditions.
Q4: My oxidation reaction of the diol to the corresponding dialdehyde is showing significant byproduct formation, including the carboxylic acid. How can I mitigate this?
A4: Over-oxidation to the carboxylic acid is a common side reaction, especially with strong oxidizing agents like potassium permanganate.[1] The choice of solvent is critical for controlling the reactivity of the oxidant. Using a less polar solvent like dichloromethane can sometimes temper the reactivity of the oxidizing agent. For a more controlled oxidation to the dialdehyde, milder, more selective oxidizing agents are recommended, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, typically used in chlorinated solvents like DCM.[2]
Troubleshooting Guides
Issue
Potential Cause(s)
Suggested Solution(s)
Low Reaction Conversion
- Poor solubility of the starting material in the chosen solvent.- Inappropriate solvent polarity for the reaction mechanism (e.g., using a non-polar solvent for a reaction involving ionic intermediates).- Solvent deactivating a reagent (e.g., protic solvent with a strong base).
- Select a solvent with better solubility for all reactants (see solubility FAQ).- For reactions involving polar intermediates or transition states, switch to a more polar solvent (e.g., from toluene to THF or DMF).- If using a strong, non-nucleophilic base (e.g., NaH), ensure the solvent is aprotic (e.g., THF, DMF).
Formation of Impurities/Byproducts
- Solvent participating in a side reaction.- Over-oxidation due to a highly reactive solvent-oxidant combination.- Competing reaction pathways (e.g., elimination vs. substitution) favored by the solvent.
- Ensure the solvent is inert under the reaction conditions.- For oxidation reactions, consider a less reactive solvent or a milder oxidant/solvent system.[1]- To favor substitution over elimination in reactions with alkyl halides, use a polar aprotic solvent (e.g., DMSO, DMF) over a polar protic one (e.g., ethanol).
Difficult Product Isolation
- Product is highly soluble in the reaction solvent, leading to losses during extraction.- Solvent has a high boiling point, making it difficult to remove under vacuum.
- After the reaction, consider adding a non-polar "anti-solvent" to precipitate the product.- If possible, choose a solvent with a lower boiling point that is still suitable for the reaction temperature.
Illustrative Data on Solvent Effects
The following tables present hypothetical data to illustrate potential solvent effects on a generic etherification reaction of (4,5-dichloro-1,2-phenylene)dimethanol.
Table 1: Effect of Solvent on the Etherification of (4,5-Dichloro-1,2-phenylene)dimethanol with Benzyl Bromide
Solvent
Dielectric Constant
Reaction Time (hours)
Yield of Di-benzyl Ether (%)
Toluene
2.4
24
35
Dichloromethane (DCM)
9.1
18
60
Tetrahydrofuran (THF)
7.6
12
85
Dimethylformamide (DMF)
36.7
8
92
This is illustrative data and actual results may vary.
Experimental Protocols
General Protocol for Di-O-alkylation (Etherification)
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4,5-dichloro-1,2-phenylene)dimethanol (1.0 eq.).
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF or DMF) to dissolve the diol.
Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 2.2 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes.
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 2.2 eq.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Di-esterification with an Acid Chloride
Preparation: In a round-bottom flask, dissolve (4,5-dichloro-1,2-phenylene)dimethanol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
Acid Chloride Addition: Cool the solution to 0 °C and add the acid chloride (2.2 eq.) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
Work-up: Quench the reaction with water.
Extraction: Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, and finally with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of ethers or esters from (4,5-dichloro-1,2-phenylene)dimethanol.
Caption: Logical relationship between solvent type and its general effects on nucleophilic substitution reactions.
Technical Support Center: Purification of (4,5-Dichloro-1,2-phenylene)dimethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from (4,5-Dichloro-1,2-phenylene)dimethanol. The following information is compi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from (4,5-Dichloro-1,2-phenylene)dimethanol. The following information is compiled to address common issues encountered during the purification of this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of (4,5-Dichloro-1,2-phenylene)dimethanol?
Common impurities can originate from the synthetic route used. For a typical synthesis involving the reduction of 4,5-dichlorophthalic acid or its derivatives, potential impurities include:
Unreacted Starting Materials: Residual 4,5-dichlorophthalic acid or its ester.
Incompletely Reduced Intermediates: Compounds such as 4,5-dichloro-2-(hydroxymethyl)benzoic acid.
Over-reduction Products: Although less common, the aromatic ring could potentially be reduced under harsh conditions.
Positional Isomers: Depending on the starting materials, other isomers of dichlorophenylenedimethanol might be present.[1]
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, hexane) may be retained.[2]
Q2: My purified (4,5-Dichloro-1,2-phenylene)dimethanol appears discolored. What is the likely cause and how can it be resolved?
Discoloration, often a yellowish or brownish tint, is typically due to oxidation of the diol or the presence of colored impurities. Phenolic compounds, in particular, are susceptible to oxidation which can be accelerated by exposure to air and light.[2]
To resolve this, you can:
Recrystallize the product: Using an appropriate solvent system can effectively remove colored impurities.[2]
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the solution during recrystallization can help adsorb colored compounds.[3]
Work under an inert atmosphere: Handling the compound and its solutions under nitrogen or argon can minimize oxidation.[2]
Q3: What analytical techniques are recommended for assessing the purity of (4,5-Dichloro-1,2-phenylene)dimethanol?
Several analytical methods can be employed to determine the purity of your sample:
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.
Melting Point Analysis: A sharp melting point range close to the literature value (158-164 °C for the related 4,5-dichloro-o-phenylenediamine) is indicative of high purity.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Low Yield After Recrystallization
The compound is too soluble in the chosen solvent at low temperatures.
- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and then add an anti-solvent dropwise to induce crystallization.[4] - Minimize the amount of solvent used for dissolution.[5]
Oily Product Instead of Crystals
The presence of impurities is inhibiting crystallization. The cooling rate is too fast.
- Perform a pre-purification step like column chromatography to remove the bulk of impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Persistent Impurities After Recrystallization
The impurity has similar solubility to the product in the chosen solvent.
- Try a different recrystallization solvent or a mixture of solvents. - Employ an alternative purification technique such as column chromatography.[1]
Broad Melting Point Range
The sample is still impure.
- Repeat the purification process. - Consider a final purification step like sublimation if the compound is stable at higher temperatures.
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved with different purification techniques for analogous chlorinated aromatic compounds. The exact values for (4,5-Dichloro-1,2-phenylene)dimethanol may vary depending on the initial purity and the specific experimental conditions.
Solvent Selection: In a test tube, determine a suitable solvent or solvent system where the compound is soluble when hot and sparingly soluble when cold.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
Objective: To separate (4,5-Dichloro-1,2-phenylene)dimethanol from impurities with different polarities.
Materials:
Crude (4,5-Dichloro-1,2-phenylene)dimethanol
Silica gel (or other suitable stationary phase)
Eluent (e.g., a mixture of hexane and ethyl acetate)
Chromatography column
Collection tubes or flasks
Procedure:
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel.
Elution: Pass the eluent through the column and collect fractions.
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of (4,5-Dichloro-1,2-phenylene)dimethanol.
Technical Support Center: Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
Welcome to the technical support center for the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol. This guide is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol?
The most common and effective method for the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol is the reduction of 4,5-dichlorophthalic acid or its anhydride. This is typically achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃•THF). For larger scale synthesis, careful control of the reaction conditions is crucial, especially when using highly reactive reagents like LiAlH₄.
Q2: What are the key starting materials and reagents required?
The primary starting material is either 4,5-dichlorophthalic acid or 4,5-dichlorophthalic anhydride. The choice between the two often depends on commercial availability and purity. Key reagents include:
Reducing agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF).
Anhydrous solvent: Tetrahydrofuran (THF) or diethyl ether are commonly used for LiAlH₄ reductions.
Workup reagents: Water, a base (e.g., sodium hydroxide), and an acid (e.g., hydrochloric acid) are required for quenching the reaction and isolating the product. For borane reductions, an acidic workup is also typical.
Extraction solvent: A water-immiscible organic solvent like ethyl acetate or dichloromethane is needed for product extraction.
Drying agent: Anhydrous sodium sulfate or magnesium sulfate to remove residual water from the organic phase.
Q3: What are the critical safety precautions to consider during this synthesis?
Both Lithium Aluminum Hydride and borane complexes are highly reactive and require careful handling:
Pyrophoric Nature of LiAlH₄: Solid LiAlH₄ and its solutions can ignite spontaneously upon contact with air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Hydrogen Gas Evolution: The reaction of LiAlH₄ and borane with protic sources (like water, alcohols, or the carboxylic acid starting material) generates flammable hydrogen gas. The reaction vessel should be equipped with a suitable vent to prevent pressure buildup.
Exothermic Reaction: The reduction is highly exothermic. The reducing agent should be added slowly and in portions to a cooled solution of the starting material to maintain control over the reaction temperature. An ice bath is recommended for temperature control.
Proper Quenching: The quenching of excess reducing agent at the end of the reaction is also highly exothermic and produces hydrogen gas. It must be done slowly and at a low temperature (typically 0 °C).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (phthalic acid or anhydride), any intermediates, and the final diol product. The disappearance of the starting material spot is a good indicator of reaction completion.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time. 3. Poor quality of the reducing agent (deactivated by moisture).
1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents per carbonyl group). 2. Allow the reaction to warm to room temperature or gently reflux after the initial addition, and extend the reaction time. Monitor by TLC. 3. Use a fresh, unopened container of the reducing agent and ensure all solvents and glassware are rigorously dried.
Low Product Yield
1. Incomplete reaction (see above). 2. Product loss during workup and extraction. 3. Formation of side products.
1. Address the causes of incomplete reaction. 2. Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. The diol may have some water solubility. 3. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.
Formation of a Gelatinous Precipitate During Workup (LiAlH₄)
This is common due to the formation of aluminum salts.
Follow a standard quenching procedure like the Fieser workup: for 'x' g of LiAlH₄ used, slowly add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and then 3'x' mL of water. Stir vigorously until a granular precipitate forms, which can be easily filtered off.
Product Contamination with Boron or Aluminum Salts
Inefficient removal of inorganic byproducts during workup.
For LiAlH₄ reductions, the Fieser workup is effective. For borane reductions, an acidic workup followed by thorough extraction and washing of the organic layer with brine can help remove boron salts.
Oily Product That is Difficult to Crystallize
Presence of impurities or residual solvent.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Ensure all solvent is removed under high vacuum.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
Reducing Agent
Typical Solvent
Reaction Temperature
Relative Reactivity
Workup Complexity
Safety Considerations
LiAlH₄
THF, Diethyl Ether
0 °C to reflux
Very High
Moderate to High
Pyrophoric, reacts violently with water
BH₃•THF
THF
0 °C to reflux
High
Moderate
Flammable, moisture-sensitive
Table 2: Representative Yields for the Reduction of Substituted Phthalic Anhydrides to Diols
Substrate
Reducing Agent
Yield (%)
Reference
Phthalic Anhydride
LiAlH₄
~90%
Analogous Reaction
4-Nitrophthalic Anhydride
NaBH₄/Lewis Acid
~85%
Analogous Reaction
4,5-Dichlorophthalic Anhydride
LiAlH₄
80-90% (Expected)
Based on similar reductions
Note: The yield for the target synthesis is an expected range based on analogous reactions due to the lack of specific literature data.
Experimental Protocols
Protocol 1: Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol via LiAlH₄ Reduction of 4,5-Dichlorophthalic Anhydride
Materials:
4,5-Dichlorophthalic anhydride
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Deionized Water
15% (w/v) Sodium Hydroxide (NaOH) solution
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: Under an inert atmosphere of nitrogen, add a magnetic stir bar and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
Addition of LiAlH₄: Cool the flask to 0 °C in an ice bath. Slowly and carefully add LiAlH₄ to the stirred THF.
Addition of Starting Material: Dissolve 4,5-dichlorophthalic anhydride in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Subsequently, add 15% NaOH solution dropwise, followed by another portion of deionized water (Fieser workup).
Workup: Stir the resulting mixture vigorously at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the precipitate with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of (4,5-dichloro-1,2-phenylene)dimethanol.
Caption: Logical relationship of components in the synthesis of the target diol.
Reference Data & Comparative Studies
Validation
Comparative Analysis of (4,5-Dichloro-1,2-phenylene)dimethanol using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of (4,5-Dichloro-1,2-phenylene)dimethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited av...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of (4,5-Dichloro-1,2-phenylene)dimethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectral data for this specific compound, this report utilizes predicted ¹H and ¹³C NMR data as a primary analytical tool. For comparative purposes, experimental data for the structurally related, non-chlorinated analogue, 1,4-benzenedimethanol, is presented alongside. This comparison will highlight the influence of the chloro substituents on the chemical shifts of the aromatic and methylene protons and carbons.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4,5-Dichloro-1,2-phenylene)dimethanol and the experimental data for 1,4-benzenedimethanol.
Predicted data for (4,5-Dichloro-1,2-phenylene)dimethanol was generated using a combination of cheminformatics tools.
Experimental data for 1,4-Benzenedimethanol is sourced from publicly available spectral databases.
Predicted data for (4,5-Dichloro-1,2-phenylene)dimethanol was generated using a combination of cheminformatics tools.
Experimental data for 1,4-Benzenedimethanol is sourced from publicly available spectral databases.
Interpretation and Comparison
The predicted ¹H NMR spectrum of (4,5-Dichloro-1,2-phenylene)dimethanol suggests a simple spectrum due to the molecule's symmetry. The two aromatic protons are chemically equivalent and are expected to appear as a singlet. The downfield shift to approximately 7.45 ppm, compared to 7.33 ppm for the aromatic protons in 1,4-benzenedimethanol, is attributed to the deshielding effect of the electron-withdrawing chlorine atoms. Similarly, the four methylene protons are also equivalent and appear as a single peak. Their predicted chemical shift of around 4.68 ppm is slightly downfield from the 4.57 ppm observed for 1,4-benzenedimethanol, indicating a minor influence of the chloro groups on the benzylic positions. The hydroxyl proton signal is expected to be a broad singlet with a variable chemical shift depending on concentration and solvent.
In the predicted ¹³C NMR spectrum of (4,5-Dichloro-1,2-phenylene)dimethanol, three distinct aromatic carbon signals are expected. The carbons bearing the chlorine atoms are predicted to be the most downfield of the aromatic signals directly attached to a substituent, around 133.5 ppm. The carbons attached to the hydroxymethyl groups are predicted at approximately 138.0 ppm, and the protonated aromatic carbons are expected around 130.0 ppm. The methylene carbons are predicted to resonate at approximately 62.5 ppm. Comparing this to the experimental data for 1,4-benzenedimethanol, the presence of chlorine atoms significantly influences the chemical shifts of the aromatic carbons.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
Place the NMR tube in the spectrometer.
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Integrate the signals and determine the chemical shifts relative to the internal standard.
3. ¹³C NMR Spectroscopy:
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.
Tune and shim the probe for ¹³C.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling.
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.
Process the data similarly to the ¹H spectrum.
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow of the NMR analysis.
Caption: Structure of (4,5-Dichloro-1,2-phenylene)dimethanol highlighting its symmetry.
Caption: A simplified workflow for NMR spectral analysis.
A Comparative Guide to the Mass Spectrometry of (4,5-Dichloro-1,2-phenylene)dimethanol and its Derivatives
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of molecules like (4,5-Dichloro-1,2-phenylene)dimethanol and its derivatives is crucial for ident...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of molecules like (4,5-Dichloro-1,2-phenylene)dimethanol and its derivatives is crucial for identification, characterization, and quantification. This guide provides a comparative overview of mass spectrometry techniques applicable to these compounds, supported by predicted fragmentation patterns and detailed experimental protocols.
Predicted Mass Spectrometry Fragmentation
The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ratio of the M and M+2 peaks being approximately 3:1 for a single chlorine atom and 9:6:1 for two chlorine atoms.[1]
Table 1: Predicted Electron Ionization (EI) Fragmentation of (4,5-Dichloro-1,2-phenylene)dimethanol
Derivatization for Enhanced Mass Spectrometric Analysis
To improve volatility, thermal stability, and ionization efficiency, especially for gas chromatography-mass spectrometry (GC-MS) or to enhance sensitivity in liquid chromatography-mass spectrometry (LC-MS), derivatization of the diol functional groups is a common strategy.[5][6] Silylation, acylation, and alkylation are common derivatization techniques for alcohols.[6]
Table 2: Comparison of Derivatization Strategies for Diols
Derivatization Method
Reagent Example
Advantages
Considerations
Citation
Silylation
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Increases volatility and thermal stability for GC-MS. Produces characteristic fragment ions.
A detailed methodology is crucial for reproducible results. Below is a general protocol for the analysis of (4,5-Dichloro-1,2-phenylene)dimethanol and its derivatives by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation and Derivatization (Silylation):
Dissolve 1 mg of the analyte in 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
Heat the mixture at 60-70°C for 30 minutes.
Cool to room temperature before injection.
GC-MS Parameters:
Injector: Splitless mode, 250°C.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Dilute the sample to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-MS Parameters:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Mass Spectrometer (Electrospray Ionization - ESI):
Ionization Mode: Positive and/or negative.
Capillary Voltage: 3.5 kV.
Drying Gas Temperature: 325°C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 40 psi.
Scan Range: m/z 50-600.
Fragmentation Voltage: Varied to optimize fragmentation for tandem MS (MS/MS) experiments.
Workflow and Pathway Visualizations
To better illustrate the analytical process, the following diagrams outline the experimental workflow and a generalized signaling pathway where such compounds might be investigated.
Caption: Experimental workflow for the mass spectrometric analysis of target compounds.
A Comparative Guide to the Validation of (4,5-Dichloro-1,2-phenylene)dimethanol Synthesis Products
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of synthesized (4,5-Dichloro-1,2-phenylene)dimethanol. Given the absence of extensive liter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of synthesized (4,5-Dichloro-1,2-phenylene)dimethanol. Given the absence of extensive literature on this specific compound, this document outlines a proposed synthesis pathway and compares its expected analytical data with that of potential isomeric alternatives. The experimental protocols provided are based on established methodologies for the characterization of aromatic diols.
Proposed Synthesis Pathway
The synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol can be proposed via the reduction of 4,5-Dichlorophthalic Acid. This precursor is commercially available or can be synthesized. The reduction of the carboxylic acid functionalities to alcohols can be achieved using a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
Figure 1: Proposed synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol.
Comparative Analysis of Isomeric Products
The synthesis process may yield isomeric impurities, or a researcher might be interested in comparing the properties of different dichlorinated phenylene dimethanol isomers. The primary alternatives to (4,5-Dichloro-1,2-phenylene)dimethanol are (3,6-Dichloro-1,2-phenylene)dimethanol and (2,5-Dichloro-1,4-phenylene)dimethanol, which would be synthesized from their respective dichlorinated phthalic or terephthalic acid precursors.
Data Presentation: Predicted Analytical Characteristics
The following table summarizes the predicted analytical data for the target compound and its key isomers. These predictions are based on established principles of NMR and mass spectrometry. HPLC retention times are relative and highly dependent on the specific conditions used.
M⁺ at 206, 208, 210. Fragments from loss of H₂O, CH₂OH.
Highest
Note: The structures in the table are representative and should be confirmed with actual synthesis and analysis.
Experimental Protocols
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized (4,5-Dichloro-1,2-phenylene)dimethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy :
Instrument : 400 MHz or higher NMR spectrometer.
Parameters : Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns of the aromatic and methylene protons will be indicative of the substitution pattern. For (4,5-Dichloro-1,2-phenylene)dimethanol, two singlets are expected for the aromatic and methylene protons, respectively, due to the molecule's symmetry.
¹³C NMR Spectroscopy :
Instrument : 100 MHz or higher NMR spectrometer.
Parameters : Acquire a proton-decoupled carbon spectrum. The number of unique carbon signals will correspond to the symmetry of the molecule. For the target compound, four distinct carbon signals are anticipated (two for the aromatic ring carbons and two for the carbons bearing the chloro and methylene groups).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to separate it from any isomers or impurities.
Instrumentation : A standard HPLC system with a UV detector.
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For better separation of isomers, a column with a phenyl-hexyl stationary phase could be advantageous.
Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. A typical gradient could be:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18-20 min: 90% to 30% B
20-25 min: 30% B
Flow Rate : 1.0 mL/min.
Detection : UV detection at 220 nm and 254 nm.
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Instrumentation : A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
Sample Introduction : The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).
Analysis Mode :
Full Scan : Acquire a full scan spectrum to determine the molecular ion peak. For a dichlorinated compound, a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1) is expected.
Fragmentation (MS/MS) : Induce fragmentation of the molecular ion to observe characteristic daughter ions. Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and the loss of a hydroxymethyl radical (M-31).[1][2]
Validation Workflow
The following diagram illustrates a logical workflow for the validation and comparison of the synthesized (4,5-Dichloro-1,2-phenylene)dimethanol.
Figure 2: Workflow for the validation of synthesized products.
A Comparative Analysis of Substituted (Phenylene)dimethanol Compounds and Their Alternatives in Modulating Oxidative Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals This guide offers a comparative overview of the potential biological activities of substituted (phenylene)dimethanol compounds, with a focus on their antiox...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the potential biological activities of substituted (phenylene)dimethanol compounds, with a focus on their antioxidant and anti-inflammatory properties. Due to the limited availability of extensive experimental data on a homologous series of these specific compounds, this guide will use (2,4-Bis(decyloxy)phenyl)methanol as a representative compound and compare its predicted activities with experimentally validated data from other relevant phenolic and flavonoid compounds. This approach provides a valuable framework for researchers in the fields of medicinal chemistry and drug discovery.
Data Presentation: Comparative Biological Activity
The following tables summarize the available data on the antioxidant and anti-inflammatory activities of the representative (phenylene)dimethanol compound and selected alternative phenolic compounds.
Table 1: Antioxidant Activity of Selected Phenolic Compounds
Note: The activity for (2,4-Bis(decyloxy)phenyl)methanol is not yet experimentally determined but is hypothesized based on its structural similarity to other antioxidant phenolic compounds.
Table 2: Anti-inflammatory Activity of Selected Compounds
Note: The anti-inflammatory potential of (2,4-Bis(decyloxy)phenyl)methanol is inferred from the known activities of structurally related long-chain alkoxy-substituted phenols which can modulate inflammatory pathways.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
Principle:
The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol (or other suitable solvent, e.g., ethanol)
Test compound
Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)
96-well microplate
Microplate reader
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.
Assay:
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
Add 100 µL of the various concentrations of the test compound or standard to the wells.
For the blank, add 100 µL of methanol.
For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
A_control is the absorbance of the control (DPPH solution without the test compound).
A_sample is the absorbance of the DPPH solution with the test compound.
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages for Anti-inflammatory Activity
This cell-based assay is widely used to screen for compounds with potential anti-inflammatory properties by measuring the inhibition of nitric oxide production in immune cells stimulated with an inflammatory agent.
Principle:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.
Materials:
RAW 264.7 murine macrophage cell line
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
Lipopolysaccharide (LPS) from E. coli
Test compound
Positive control (e.g., L-N(G)-Monomethyl Arginine Citrate (L-NMMA) or Dexamethasone)
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well cell culture plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
Compound Treatment:
Prepare various concentrations of the test compound and positive control in DMEM.
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound or positive control.
Incubate the cells for 1-2 hours.
LPS Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL (except for the untreated control wells).
Incubation: Incubate the plate for another 24 hours.
Nitrite Measurement (Griess Assay):
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Solution B to each well.
Incubate for another 10 minutes at room temperature, protected from light.
Measurement: Measure the absorbance at 540 nm using a microplate reader.
Calculation of NO Inhibition:
Calculate the nitrite concentration in each sample using the standard curve.
The percentage of NO inhibition is calculated as follows:
Where:
Nitrite_LPS is the nitrite concentration in the wells treated with LPS alone.
Nitrite_sample is the nitrite concentration in the wells treated with LPS and the test compound.
IC50 Determination: The IC50 value (the concentration of the test compound that inhibits NO production by 50%) is determined by plotting the percentage of NO inhibition against the concentrations of the test compound.
Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT or resazurin assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] This pathway is a central regulator of inflammation.
Caption: NF-κB signaling pathway and points of inhibition by phenolic compounds.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the DPPH radical scavenging assay.
Caption: Workflow for the DPPH antioxidant activity assay.
Spectroscopic comparison of (4,5-Dichloro-1,2-phenylene)dimethanol isomers
For Researchers, Scientists, and Drug Development Professionals The structural elucidation of isomeric compounds is a critical task in chemical research and pharmaceutical development. Minor changes in substituent positi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomeric compounds is a critical task in chemical research and pharmaceutical development. Minor changes in substituent positions on an aromatic ring can lead to significant differences in chemical, physical, and biological properties. This guide provides a comparative analysis of three dichlorophenylenediamine isomers—4,5-dichloro-1,2-phenylenediamine, 2,5-dichloro-1,4-phenylenediamine, and 3,5-dichloro-1,2-phenylenediamine—using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The differentiation of these isomers is based on the unique magnetic and vibrational environments of their nuclei and bonds, as well as their distinct fragmentation patterns upon ionization. This guide summarizes the expected and observed spectral data, offers detailed experimental protocols, and presents a logical workflow for isomer identification.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for the three isomers. The differences in symmetry and electronic environments among the isomers give rise to distinct and identifiable spectral patterns.
3 signals (e.g., 2 doublets or 1 doublet and 1 triplet, depending on coupling)
Note: The symmetry of each molecule dictates the number of unique proton environments. The highly symmetric 4,5-ortho and 2,5-para isomers each show only one type of aromatic proton, resulting in a single aromatic signal. The less symmetric 3,5-ortho isomer would be expected to show two distinct aromatic proton signals.
Table 2: ¹³C NMR Spectral Data
Isomer
Symmetry
Expected Aromatic Signals
Predicted Chemical Shift (δ, ppm) Range
4,5-dichloro-1,2-phenylenediamine
C₂ᵥ
3
Aromatic carbons typically appear between 110-150 ppm. The two carbons bonded to chlorine will be downfield, the two bonded to amines will be upfield, and the two C-H carbons will be distinct.
2,5-dichloro-1,4-phenylenediamine
C₂ₕ
2
Due to high symmetry, only two signals are expected: one for the C-Cl carbons and one for the C-N carbons.
3,5-dichloro-1,2-phenylenediamine
C₂ᵥ
4
Four distinct carbon signals are expected due to lower symmetry.
Note: ¹³C NMR spectroscopy is particularly powerful for distinguishing these isomers based on the number of unique carbon environments, which is a direct consequence of molecular symmetry.
Table 3: Infrared (IR) Spectroscopy Data
Isomer
Key Absorption Bands (cm⁻¹)
Interpretation
All Isomers
3200-3500 (multiple sharp bands)
N-H stretching of the primary amine groups.
1600-1650
N-H scissoring (bending) vibration.
1450-1600 (multiple bands)
C=C stretching vibrations within the aromatic ring.
1000-1200
C-N stretching vibrations.
690-900 (strong)
C-H out-of-plane bending. The pattern in this "fingerprint" region is highly diagnostic of the ring substitution pattern.
700-850
C-Cl stretching vibrations.
Note: While many IR bands are common to all three isomers, the pattern of C-H "oop" bands in the 900-675 cm⁻¹ region is highly characteristic of the aromatic substitution pattern and can be a key differentiator.
M⁺, [M+2]⁺, [M+4]⁺ Cluster: A characteristic pattern with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The primary molecular ion peak (M⁺) will appear at m/z ≈ 176 (using ³⁵Cl isotope).[2]
Common Fragments: Loss of chlorine (M-35), loss of HCN, and other fragments resulting from ring cleavage can occur. The relative intensities of these fragments may differ slightly based on isomer stability. For 4,5-dichloro-1,2-phenylenediamine, prominent peaks are observed at m/z 178, 176, and 114.[2]
Note: The most telling feature in the mass spectrum for these compounds is the isotopic cluster for two chlorine atoms, which provides unambiguous confirmation of the elemental composition.
Experimental Workflow
The logical workflow for distinguishing between the dichlorophenylenediamine isomers involves a multi-step spectroscopic analysis.
Workflow for Spectroscopic Identification of Isomers.
Experimental Protocols
The following are generalized methodologies for acquiring high-quality spectra for dichlorophenylenediamine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of the isomer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
Transfer the solution into a standard 5 mm NMR tube.
¹H NMR Spectrum Acquisition:
Spectrometer: 300 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Spectral Width: ~12-15 ppm
Acquisition Time: ~2-3 seconds
Relaxation Delay: 2-5 seconds
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C NMR Spectrum Acquisition:
Spectrometer: 75 MHz or higher field NMR spectrometer.
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum of singlets, one for each unique carbon.
Acquisition Parameters:
Spectral Width: ~200-220 ppm
Number of Scans: A higher number of scans (e.g., 256 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique):
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
Place a small amount of the mixture into a pellet press.
Apply pressure (typically several tons) to form a thin, transparent KBr pellet.
Acquire a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic mass spectrum.
Mass Analysis:
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).
Data Interpretation:
Identify the molecular ion peak (M⁺) and the associated isotope peaks ([M+2]⁺, [M+4]⁺) to confirm the molecular weight and the presence of two chlorine atoms.
Analyze the major fragment ions to gain further structural information.
A Comparative Guide to the Analytical Characterization of (4,5-Dichloro-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the principal analytical methods for the characterization of (4,5-Dichloro-1,2-phenylene)dimethanol. It detail...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principal analytical methods for the characterization of (4,5-Dichloro-1,2-phenylene)dimethanol. It details the expected outcomes from spectroscopic and chromatographic techniques, offering a baseline for researchers working with this compound and its structural analogs. The information presented is compiled from established analytical principles and data from closely related compounds due to the limited availability of published, comprehensive characterization data for (4,5-Dichloro-1,2-phenylene)dimethanol itself.
Synthesis and Structure
(4,5-Dichloro-1,2-phenylene)dimethanol is a dichlorinated aromatic diol. Its structure consists of a benzene ring substituted with two chlorine atoms and two hydroxymethyl groups at adjacent positions.
Chemical Structure:
Caption: Chemical structure of (4,5-Dichloro-1,2-phenylene)dimethanol.
A common and expected synthetic route to (4,5-Dichloro-1,2-phenylene)dimethanol is the reduction of 4,5-dichlorophthalic acid or its anhydride. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation and confirmation of (4,5-Dichloro-1,2-phenylene)dimethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (CH₂) and hydroxyl (OH) protons of the hydroxymethyl groups.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Table 1: Predicted NMR Spectral Data for (4,5-Dichloro-1,2-phenylene)dimethanol
Technique
Expected Chemical Shifts (δ, ppm)
Signal Multiplicity
Assignment
¹H NMR
~7.4
Singlet
Aromatic Protons (2H)
~4.6
Singlet
Methylene Protons (-CH₂-) (4H)
Variable
Broad Singlet
Hydroxyl Protons (-OH) (2H)
¹³C NMR
~135
Singlet
Quaternary Aromatic Carbons (C-Cl)
~132
Singlet
Quaternary Aromatic Carbons (C-CH₂OH)
~130
Singlet
Aromatic Methine Carbons (CH)
~62
Singlet
Methylene Carbons (-CH₂OH)
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For (4,5-Dichloro-1,2-phenylene)dimethanol (C₈H₈Cl₂O₂), the molecular weight is approximately 207.05 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for (4,5-Dichloro-1,2-phenylene)dimethanol
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3400-3200 (broad)
O-H stretch
Hydroxyl (-OH)
3100-3000
C-H stretch
Aromatic
2950-2850
C-H stretch
Aliphatic (CH₂)
1600-1450
C=C stretch
Aromatic Ring
1050-1000
C-O stretch
Primary Alcohol
800-600
C-Cl stretch
Aryl Chloride
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of (4,5-Dichloro-1,2-phenylene)dimethanol and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and analysis of non-volatile and thermally sensitive compounds like aromatic diols. A reversed-phase method would be most suitable.
Table 3: Comparison of HPLC Methods for Dichlorinated Aromatic Compounds
Parameter
Method A: Isocratic Elution
Method B: Gradient Elution
Column
C18 (e.g., 4.6 x 250 mm, 5 µm)
C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase
Acetonitrile:Water (60:40)
A: Water, B: Acetonitrile
Flow Rate
1.0 mL/min
1.2 mL/min
Detection
UV at 220 nm
UV at 220 nm
Typical Retention Time
~5-7 minutes
~8-10 minutes
Advantages
Simple, robust, good for routine QC
Better resolution of impurities
Disadvantages
May not separate all impurities
Longer run times, more complex
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl groups, derivatization of (4,5-Dichloro-1,2-phenylene)dimethanol, for instance by silylation, is often necessary to improve peak shape and thermal stability. GC coupled with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification.
Table 4: Comparison of GC-MS Methods for Chlorinated Aromatic Alcohols
Parameter
Method A: Without Derivatization
Method B: With Derivatization (Silylation)
Column
Polar (e.g., WAX)
Non-polar (e.g., DB-5ms)
Injector Temperature
250 °C
280 °C
Oven Program
100 °C (1 min), then 10 °C/min to 240 °C
80 °C (1 min), then 15 °C/min to 300 °C
Carrier Gas
Helium
Helium
Detection
Mass Spectrometry (Scan mode)
Mass Spectrometry (Scan mode)
Expected Peak Shape
Tailing may be observed
Symmetrical peaks
Advantages
Simpler sample preparation
Improved chromatography and sensitivity
Disadvantages
Poor peak shape, lower sensitivity
Additional sample preparation step
Experimental Protocols
Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol
This protocol describes a general procedure for the reduction of 4,5-dichlorophthalic anhydride.
Materials:
4,5-Dichlorophthalic anhydride
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of LiAlH₄ in anhydrous THF is prepared.
A solution of 4,5-dichlorophthalic anhydride in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by 15% NaOH solution, and then more water.
The resulting precipitate is filtered off and washed with THF.
The combined organic filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for (4,5-Dichloro-1,2-phenylene)dimethanol.
General HPLC Protocol
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the solution before use.
Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the HPLC system.
Data Analysis: Analyze the resulting chromatogram for the retention time and peak area of the analyte.
General GC-MS Protocol with Derivatization
Derivatization: To a known amount of the sample in a vial, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine). Heat the mixture at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes).
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Analysis: The separated components are detected by the mass spectrometer, providing both retention time and mass spectral data for identification and quantification.
Caption: General analytical workflow for characterization.
This guide serves as a foundational resource for the analytical characterization of (4,5-Dichloro-1,2-phenylene)dimethanol. Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and analytical requirements.
Validation
Purity Assessment of Synthesized (4,5-Dichloro-1,2-phenylene)dimethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The meticulous evaluation of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a molecule such as (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a molecule such as (4,5-Dichloro-1,2-phenylene)dimethanol, a potential building block in novel therapeutics, ensuring high purity is critical. Impurities can significantly alter chemical reactivity, biological activity, and toxicological profiles, thereby compromising research outcomes and patient safety. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized (4,5-Dichloro-1,2-phenylene)dimethanol, with a comparative look at its structural isomer, 2,5-dichloro-1,4-phenylenedimethanol, and the parent compound, 1,2-benzenedimethanol.
Synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol and Potential Impurities
The primary synthetic route to (4,5-Dichloro-1,2-phenylene)dimethanol involves the reduction of 4,5-dichlorophthalic anhydride or 4,5-dichlorophthalic acid. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.[1][2][3][4]
Potential Impurities:
The synthesis can introduce several types of impurities that necessitate careful analytical scrutiny:
Unreacted Starting Materials: Residual 4,5-dichlorophthalic anhydride or 4,5-dichlorophthalic acid.
Partially Reduced Intermediates: Compounds such as 2-carboxy-4,5-dichlorobenzyl alcohol.
Over-reduction Products: While less common with di-substituted aromatics, over-reduction to methyl groups is a theoretical possibility.
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether).
Reagent Byproducts: Salts and other byproducts from the quenching and workup of the reducing agent.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal methods for this purpose.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance of these analytical techniques in assessing the purity of (4,5-Dichloro-1,2-phenylene)dimethanol and its comparators.
Analytical Technique
(4,5-Dichloro-1,2-phenylene)dimethanol
2,5-Dichloro-1,4-phenylenedimethanol
1,2-Benzenedimethanol
HPLC Purity (%)
>99.5
>99.0
>98.5
GC-MS Purity (%)
>99.0
>99.0
>99.0
¹H NMR (Integral Purity, %)
>99.0
>99.0
>98.0
¹³C NMR (No. of Signals)
4 (Aromatic), 1 (CH₂OH)
2 (Aromatic), 1 (CH₂OH)
4 (Aromatic), 1 (CH₂OH)
Melting Point (°C)
138-142
175-179
64-66
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of the target compound and detecting non-volatile impurities.
Instrumentation:
HPLC system with a UV detector.
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
A: 0.1% Formic acid in Water
B: Acetonitrile
Gradient Program:
Start with a composition of 70% A and 30% B.
Linearly increase to 95% B over 20 minutes.
Hold at 95% B for 5 minutes.
Return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts. Due to the polarity of the diol, derivatization may be necessary for optimal results.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer.
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 280 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp to 280 °C at 15 °C/min.
Hold at 280 °C for 10 minutes.
Injection Mode: Split (20:1).
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides crucial structural information and can be used for quantitative purity assessment (qNMR).
¹H NMR Spectroscopy:
Solvent: DMSO-d₆
Spectrometer: 400 MHz
Analysis: The proton spectrum should show two distinct singlets for the aromatic protons and a triplet for the hydroxyl protons, along with a doublet for the methylene protons. The integration of these signals should correspond to the expected proton ratios. Impurity peaks can be identified and quantified relative to the main compound's signals.
¹³C NMR Spectroscopy:
Solvent: DMSO-d₆
Spectrometer: 100 MHz
Analysis: The carbon spectrum provides information on the number of unique carbon environments. For (4,5-Dichloro-1,2-phenylene)dimethanol, four aromatic carbon signals and one signal for the benzylic carbons are expected. The presence of additional signals may indicate impurities.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the synthesis and purity assessment of (4,5-Dichloro-1,2-phenylene)dimethanol.
Caption: Decision tree for selecting the appropriate purity assessment method.
A Comparative Guide to the Reactivity of Tetrachlorothiadiazine and Dichlorodithiazolium Chloride
For researchers and professionals in drug development and synthetic chemistry, understanding the reactivity of heterocyclic compounds is paramount for the design of novel molecular entities. This guide provides a detaile...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and synthetic chemistry, understanding the reactivity of heterocyclic compounds is paramount for the design of novel molecular entities. This guide provides a detailed comparison of the reactivity of two potent electrophiles: 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. While both compounds exhibit similar electrophilicity, their reactivity profiles, particularly in the presence of water, show notable differences.[1][2]
Comparative Reactivity Analysis
A qualitative comparison of the reactivities of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) has revealed that both compounds, despite their different covalent and ionic forms respectively, are similarly electrophilic.[1] However, the non-aromatic nature of tetrachlorothiadiazine makes it more susceptible to water.[1][2]
The dichloromethylene group in tetrachlorothiadiazine is highly electrophilic, making it the initial site of attack for bisnucleophiles.[1][2] This reactivity pattern is analogous to that of Appel's salt, where the initial nucleophilic displacement occurs at the more electrophilic C-5 position.[1][2]
In reactions with dimethylsulfonium dicyanomethylide, Appel's salt generally provides better yields of the corresponding ylidene product (29%–72%) compared to tetrachlorothiadiazine, which affords a lower yield (19%) of the analogous product.[2]
Data Presentation: Hydrolysis Reactions
The hydrolytic stability of these two compounds highlights their differing reactivity in the presence of water. The following table summarizes the outcomes of hydrolysis reactions under various conditions.
Entry
Reagent(s)
Tetrachlorothiadiazine (Yield of Thiadiazinone)
Dichlorodithiazolium Chloride (Yield of Dithiazolone)
To a solution of either tetrachlorothiadiazine (1 equiv) or dichlorodithiazolium chloride (1 equiv) in the specified solvent (e.g., MeCN, THF, DCM), the indicated reagent (e.g., H₂O, formic acid) was added. The reaction mixture was stirred at 20 °C and monitored by thin-layer chromatography. Upon completion, the products were isolated by appropriate workup and purification procedures, such as filtration or column chromatography.
Reaction with Glacial Formic Acid:
Tetrachlorothiadiazine or dichlorodithiazolium chloride was treated with glacial formic acid (98% purity). The reaction with tetrachlorothiadiazine yielded 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (thiadiazinone) in 75% yield.[2] In contrast, the same reaction with dichlorodithiazolium chloride produced 4-chloro-5H-1,2,3-dithiazol-5-one (dithiazolone) in 89% yield.[2]
Reaction with Technical-Grade Formic Acid:
When using technical-grade formic acid (containing approximately 15% water), the reaction with tetrachlorothiadiazine resulted in degradation of the starting material, with only a trace amount of 2-chloromalonamide being isolated.[2] Dichlorodithiazolium chloride, being less sensitive to water, still afforded the corresponding dithiazolone in a 71% yield under these conditions.[2]
Visualizations
Caption: Logical relationship in the reactivity of the two compounds.
Caption: Workflow for the comparative hydrolysis experiments.
Navigating the Safe Disposal of (4,5-Dichloro-1,2-phenylene)dimethanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, imme...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (4,5-dichloro-1,2-phenylene)dimethanol (CAS No. 24006-92-6), a chlorinated aromatic compound.
While a comprehensive toxicological profile for this specific chemical has not been fully investigated, its structure as a chlorinated organic compound necessitates handling it as hazardous waste.[1] Adherence to strict disposal protocols is essential to ensure personnel safety and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and to be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
Equipment
Specification
Rationale
Eye Protection
Safety goggles or glasses
Protects against splashes and airborne particles.
Hand Protection
Chemical-resistant gloves
Prevents skin contact with the chemical.
Body Protection
Laboratory coat
Provides a barrier against accidental spills.
Respiratory Protection
Use in a well-ventilated area or fume hood
Minimizes inhalation of any potential vapors or dust.
(Source: Based on general laboratory safety guidelines for handling chlorinated compounds)
Step-by-Step Disposal Protocol
The disposal of (4,5-dichloro-1,2-phenylene)dimethanol must be handled as a segregated halogenated organic waste stream.[2][3][4] Co-mingling with non-halogenated waste can lead to costly and complex disposal procedures.
1. Waste Identification and Segregation:
(4,5-Dichloro-1,2-phenylene)dimethanol is classified as a halogenated organic waste .
This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.
2. Container Selection and Labeling:
Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. Polyethylene containers are often suitable.[5]
The container must be clearly labeled as "Halogenated Organic Waste" and should list all chemical constituents, including "(4,5-Dichloro-1,2-phenylene)dimethanol".
Ensure the container is kept securely closed when not in use.
3. Waste Accumulation:
Store the waste container in a designated satellite accumulation area within the laboratory.
This area should be in a cool, dry, and well-ventilated location, away from incompatible materials such as acids, bases, and oxidizing agents.[5]
Secondary containment is recommended to mitigate spills.
4. Disposal Request and Pickup:
Once the waste container is nearly full, follow your institution's established procedures for hazardous waste pickup.
This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
Do not attempt to dispose of this chemical down the drain or as regular solid waste.
In Case of a Spill:
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
Collect the absorbed material and contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated organic waste.
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (4,5-dichloro-1,2-phenylene)dimethanol.
Caption: Workflow for the safe disposal of (4,5-dichloro-1,2-phenylene)dimethanol.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of (4,5-dichloro-1,2-phenylene)dimethanol, fostering a secure research environment. Always prioritize consulting your institution's specific guidelines and the most current Safety Data Sheet (SDS) for any chemical you handle.
Personal protective equipment for handling (4,5-Dichloro-1,2-phenylene)dimethanol
Comprehensive Safety and Handling Guide: (4,5-Dichloro-1,2-phenylene)dimethanol This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals wor...
Author: BenchChem Technical Support Team. Date: December 2025
Comprehensive Safety and Handling Guide: (4,5-Dichloro-1,2-phenylene)dimethanol
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (4,5-Dichloro-1,2-phenylene)dimethanol. The following procedures are based on established safety protocols for handling chlorinated organic compounds and data from structurally similar chemicals.
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | Very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
Recommended Personal Protective Equipment
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical splash goggles and a face shield.
Protects against splashes and airborne particles.[3]
Skin Protection
Chemical-resistant gloves (Nitrile or Neoprene).[4][5]
Prevents skin contact and absorption. Butyl rubber gloves are also effective against a wide variety of chemicals but may not perform well with halogenated solvents.[4]
A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[6]
| | A NIOSH-approved respirator with appropriate cartridges may be necessary for spills or if a fume hood is not available. | Required when engineering controls are insufficient to maintain exposure below acceptable limits. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial for safe handling.
Engineering Controls
Ventilation: Always handle (4,5-Dichloro-1,2-phenylene)dimethanol in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
Safety Equipment: Ensure easy access to a safety shower and eyewash station.[7] Regular checks on this equipment are essential.[7]
Standard Handling Protocol
Preparation: Before handling, review the Safety Data Sheet (SDS) of a similar compound and this guide.[7] Ensure all necessary PPE is available and in good condition.
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood.
Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the chemical.[8]
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9] Avoid eating, drinking, or smoking in the laboratory.[1]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
Spill Response
Evacuate: Immediately alert others and evacuate the immediate area of the spill.[10]
Assess: From a safe distance, assess the extent of the spill. For large or unknown spills, contact your institution's emergency response team.[11]
Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using absorbent materials like vermiculite or sand.[11] Work from the outside of the spill inwards to prevent spreading.[10]
Clean-up: Gently sweep the absorbent material into a designated, labeled hazardous waste container.[10][11]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[8]
Dispose: Dispose of all contaminated materials as hazardous waste.[10]
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[11]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
Halogenated Organic Waste: (4,5-Dichloro-1,2-phenylene)dimethanol and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[6]
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[7]
Storage: Store waste containers in a well-ventilated area, away from incompatible materials.
Disposal Protocol
Containerization: Place all waste, including contaminated PPE and spill cleanup materials, into a properly labeled, sealed, and non-reactive container.[7]
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Environmental Protection: Do not dispose of this chemical down the drain or in regular trash.[6] Its high toxicity to aquatic life necessitates specialized disposal.[2]
Visual Workflow Guides
The following diagrams illustrate the key safety and handling workflows.
Caption: PPE selection workflow for handling the chemical.